molecular formula C13H14N2 B1345586 N-benzyl-6-methylpyridin-2-amine CAS No. 70644-47-2

N-benzyl-6-methylpyridin-2-amine

Cat. No.: B1345586
CAS No.: 70644-47-2
M. Wt: 198.26 g/mol
InChI Key: FJZQUYGOKRVORO-UHFFFAOYSA-N
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Description

N-Benzyl-6-methylpyridin-2-amine is a chemical compound with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol . It is supplied as a solid with a melting point of 64-66 °C . This compound is a derivative of pyridin-2-amine, where the amine group is functionalized with a benzyl substituent and the pyridine ring is methylated at the 6-position. In scientific research, this compound has been identified as a fragment-like molecule in structural biology and early-stage drug discovery. It has been studied as a ligand in complex with the farnesyl pyrophosphate synthase (FPPS) from Trypanosoma cruzi , the parasite responsible for Chagas disease . The three-dimensional structure of this complex has been determined by X-ray diffraction to a high resolution (1.57 Å), providing valuable insights for inhibitor design and revealing its potential mechanism of action through binding to the enzyme's active site . The synthesis of related N-benzylpyridin-2-amine compounds can be achieved through the reduction of corresponding Schiff base intermediates . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-6-methylpyridin-2-amine
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InChI

InChI=1S/C13H14N2/c1-11-6-5-9-13(15-11)14-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZQUYGOKRVORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8072085
Record name 2-Pyridinamine, 6-methyl-N-(phenylmethyl)-
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Molecular Weight

198.26 g/mol
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CAS No.

70644-47-2
Record name 6-Methyl-N-(phenylmethyl)-2-pyridinamine
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Record name 2-Pyridinamine, 6-methyl-N-(phenylmethyl)-
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Record name 2-Pyridinamine, 6-methyl-N-(phenylmethyl)-
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Record name 2-Pyridinamine, 6-methyl-N-(phenylmethyl)-
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Record name N-(benzyl)-6-methylpyridin-2-amine
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Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of N-benzyl-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-benzyl-6-methylpyridin-2-amine. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on analogous structures and general spectroscopic principles. The experimental protocols provided are based on standard laboratory procedures for the synthesis and analysis of similar N-substituted pyridinamines.

Chemical Structure

IUPAC Name: this compound CAS Number: 70644-47-2 Molecular Formula: C₁₃H₁₄N₂ Molecular Weight: 198.26 g/mol

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25-7.40m5HPhenyl-H
~7.35t1HPyridyl-H (H4)
~6.45d1HPyridyl-H (H3)
~6.35d1HPyridyl-H (H5)
~5.50br s1HNH
~4.60d2HCH₂
~2.40s3HCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~158.0Pyridyl-C (C2)
~157.5Pyridyl-C (C6)
~139.5Phenyl-C (ipso)
~138.0Pyridyl-C (C4)
~128.5Phenyl-C (para)
~127.5Phenyl-C (ortho)
~127.0Phenyl-C (meta)
~112.0Pyridyl-C (C5)
~105.0Pyridyl-C (C3)
~48.0CH₂
~24.0CH₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
~3030MediumAromatic C-H Stretch
~2920MediumAliphatic C-H Stretch
~1600StrongC=N Stretch (Pyridine Ring)
~1580StrongC=C Stretch (Pyridine Ring)
~1490, 1450StrongC=C Stretch (Phenyl Ring)
~1315MediumC-N Stretch
~750, 690StrongC-H Out-of-plane Bend (Monosubstituted Benzene)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
198High[M]⁺ (Molecular Ion)
197Medium[M-H]⁺
107High[M - C₇H₇]⁺ (Loss of benzyl radical)
91Very High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

3.1 Synthesis: Reductive Amination

  • Reaction Setup: To a solution of 6-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to form the corresponding Schiff base intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

  • Work-up: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

3.2 Spectroscopic Analysis

  • NMR Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.[1]

    • Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • IR Spectroscopy:

    • Obtain the IR spectrum of the purified compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2]

    • Place a small amount of the sample directly on the ATR crystal.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Characteristic absorption bands are reported in wavenumbers (cm⁻¹).[3][4]

  • Mass Spectrometry:

    • Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into a mass spectrometer, typically using a Gas Chromatography (GC-MS) or a direct infusion method.[5]

    • Acquire the mass spectrum in electron ionization (EI) mode.

    • The mass-to-charge ratio (m/z) of the resulting ions is recorded.[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (6-methylpyridin-2-amine, benzaldehyde) reaction Reductive Amination start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure N-benzyl-6- methylpyridin-2-amine purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_elucidation Structure Elucidation & Confirmation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-benzyl-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-6-methylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, including identifiers, predicted physicochemical data, and spectral characteristics. Detailed experimental protocols for its synthesis via Buchwald-Hartwig amination, subsequent purification, and characterization are presented. The guide aims to serve as a foundational resource for researchers working with this and structurally related compounds.

Chemical Identity and Physical Properties

This compound is an aromatic amine featuring a pyridine ring substituted with a methyl group at the 6-position and a benzylamino group at the 2-position.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 70644-47-2[1]
Molecular Formula C₁₃H₁₄N₂[1]
Molecular Weight 198.27 g/mol
Canonical SMILES CC1=NC(=CC=C1)NCC2=CC=CC=C2
InChI Key Not readily available

Table 2: Predicted Physical and Chemical Properties of this compound

PropertyPredicted ValueNotes
Melting Point Data not availableLikely a solid at room temperature, by analogy to similar compounds.
Boiling Point > 300 °C (at 760 mmHg)Prediction based on structural similarity to related aromatic amines.
pKa (most basic) 6.5 - 7.5Estimated based on the pKa of 2-aminopyridine and the electronic effects of the substituents. The pyridine nitrogen is expected to be the most basic site.
LogP ~2.8 - 3.2Indicates moderate lipophilicity.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and chlorinated solvents.Typical for a moderately polar organic compound.

Spectroscopic Properties

While experimental spectra for this compound are not widely available, the following tables provide predicted spectral data based on its structure and known data for analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20 - 7.40m5HPhenyl-H
~7.25 - 7.35t1HPyridine H-4
~6.40 - 6.50d1HPyridine H-3
~6.20 - 6.30d1HPyridine H-5
~5.50 - 6.00br s1HN-H
~4.60d2HCH₂ (benzyl)
~2.40s3HCH₃ (pyridine)

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~158.0Pyridine C-2
~157.0Pyridine C-6
~140.0Phenyl C-ipso
~138.0Pyridine C-4
~128.5Phenyl C-ortho
~127.5Phenyl C-para
~127.0Phenyl C-meta
~112.0Pyridine C-5
~105.0Pyridine C-3
~47.0CH₂ (benzyl)
~24.0CH₃ (pyridine)

Infrared (IR) Spectroscopy: Key expected vibrational frequencies include:

  • N-H stretch: A broad peak around 3300-3400 cm⁻¹

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹

  • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹

  • C=C and C=N stretching (aromatic rings): A series of sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-N stretch: In the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS):

  • Expected [M]+: m/z = 198.12

  • Expected [M+H]+: m/z = 199.12

  • Major Fragmentation Pathways: Likely cleavage of the benzylic C-N bond to give fragments at m/z 91 (tropylium ion) and m/z 107 (aminopyridine fragment).

Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes. A plausible and widely used method is the Buchwald-Hartwig amination.

Synthesis via Buchwald-Hartwig Amination

This method involves the palladium-catalyzed cross-coupling of an aryl halide (2-chloro-6-methylpyridine) with an amine (benzylamine).

Diagram 1: Synthesis of this compound via Buchwald-Hartwig Amination

G Synthesis Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification cluster_2 Characterization reagents Combine: - 2-chloro-6-methylpyridine (1.0 eq) - Benzylamine (1.2 eq) - Pd₂(dba)₃ (0.02 eq) - Xantphos (0.04 eq) - NaOtBu (1.4 eq) - Toluene (solvent) atmosphere Inert Atmosphere (Nitrogen or Argon) reagents->atmosphere heating Heat to 100 °C atmosphere->heating cooling Cool to Room Temperature heating->cooling filtration Filter through Celite cooling->filtration extraction Liquid-Liquid Extraction (EtOAc / Water) filtration->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) concentration->chromatography product This compound (Final Product) chromatography->product nmr ¹H and ¹³C NMR product->nmr ms Mass Spectrometry (MS) product->ms ir Infrared Spectroscopy (IR) product->ir

Caption: Workflow for the synthesis and characterization of the target compound.

Methodology:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 2-chloro-6-methylpyridine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous toluene via syringe, followed by benzylamine (1.2 eq).

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Characterize the purified product using standard analytical techniques:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

      • Mass Spectrometry: To verify the molecular weight.

      • Infrared Spectroscopy: To identify key functional groups.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Use only outdoors or in a well-ventilated area.

    • Wash skin thoroughly after handling.

Potential Applications

While specific biological activities for this compound are not extensively documented, its structural motifs are present in compounds with known pharmacological properties. The 2-aminopyridine scaffold is a common feature in many bioactive molecules. Potential areas for investigation could include its activity as a kinase inhibitor, its interaction with G-protein coupled receptors, or its potential as an antimicrobial agent. Further research is required to elucidate its specific biological functions and therapeutic potential.

Conclusion

This technical guide provides a summary of the known and predicted properties of this compound. While experimental data is limited, this document offers a solid foundation for researchers by providing key identifiers, predicted physicochemical and spectral data, and a detailed, plausible protocol for its synthesis and characterization. This information is intended to facilitate further research and application of this compound in various fields of chemical and pharmaceutical science.

References

Unveiling the Structural Landscape: A Technical Guide to the Crystallography of N-benzyl-6-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of N-benzyl-6-methylpyridin-2-amine derivatives, a class of compounds of growing interest in medicinal chemistry. While the specific crystal structure of this compound itself is not publicly available, a comprehensive understanding of its likely solid-state conformation and packing can be derived from the high-resolution crystallographic data of its parent compounds: N-benzylpyridin-2-amine and 6-methylpyridin-2-amine.

This document summarizes the crystallographic data for these key precursors, details the experimental methodologies for their structure determination, and provides visualizations of relevant workflows. By examining these foundational structures, researchers can gain valuable insights into the steric and electronic properties that govern the three-dimensional arrangement of this important molecular scaffold, aiding in rational drug design and development.

Crystallographic Data of Precursor Compounds

The following tables summarize the key crystallographic parameters for N-benzylpyridin-2-amine and 6-methylpyridin-2-amine, providing a basis for understanding the structural contributions of the benzyl and 6-methyl groups.

Table 1: Crystal Data and Structure Refinement for N-benzylpyridin-2-amine[1]
ParameterValue
Empirical FormulaC₁₂H₁₂N₂
Formula Weight184.24
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9233 (10)
b (Å)8.0984 (15)
c (Å)10.602 (2)
α (°)94.916 (15)
β (°)91.36 (1)
γ (°)94.451 (15)
Volume (ų)504.95 (16)
Z2
Temperature (K)295
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)0.076
wR2 (all data)0.183
Table 2: Crystal Data and Structure Refinement for 6-methylpyridin-2-amine[2][3]
ParameterValue
Empirical FormulaC₆H₈N₂
Formula Weight108.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.1006 (11)
b (Å)6.2458 (8)
c (Å)10.5598 (13)
β (°)100.952 (2)
Volume (ų)589.29 (13)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)0.043
wR2 (all data)0.130

Analysis of Precursor Crystal Structures

The crystal structure of N-benzylpyridin-2-amine reveals a dihedral angle of 67.63 (8)° between the benzene and pyridine rings.[1] The molecules form centrosymmetric dimers through N—H···N hydrogen bonds.[1]

In the case of 6-methylpyridin-2-amine , the molecular skeleton is nearly planar.[2][3] Similar to the N-benzyl derivative, it also forms inversion dimers via N—H···N hydrogen bonds. Additionally, N—H···π interactions are observed between these dimers, creating layers within the crystal lattice.[2][3]

The introduction of a 6-methyl group onto the pyridine ring, as seen in 6-methylpyridin-2-amine, is expected to influence the planarity and intermolecular interactions of this compound derivatives. The steric bulk of the methyl group may affect the dihedral angle between the aromatic rings and could potentially lead to different packing motifs compared to the unsubstituted N-benzylpyridin-2-amine.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and crystallographic analysis of the precursor compounds. These protocols are representative of the techniques that would be applied to study the crystal structure of this compound derivatives.

Synthesis and Crystallization
  • N-benzylpyridin-2-amine: This compound was synthesized from the corresponding Schiff base, (E)-N-benzylidenepyridin-2-amine.[1] Pale yellow crystals suitable for X-ray analysis were obtained by the slow evaporation of a 95% ethanol/water solution.[1]

  • 6-methylpyridin-2-amine: Crystals suitable for X-ray diffraction were grown by the slow evaporation of a chloroform solution.[2]

X-ray Data Collection and Structure Refinement

For both precursor compounds, single-crystal X-ray diffraction data was collected using a diffractometer with Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².

  • N-benzylpyridin-2-amine Data Collection: A Rigaku SCXmini diffractometer was used. An absorption correction was applied using a multi-scan method.[1]

  • 6-methylpyridin-2-amine Data Collection: A Bruker APEXII CCD diffractometer was employed for data collection, with a multi-scan absorption correction applied using SADABS.[2]

The refinement process for both structures involved placing hydrogen atoms in calculated positions and refining them using a riding model.[1][2]

Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for X-ray crystallography and the structural relationship between the precursor molecules and the target derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataReduction Data Reduction & Correction DataCollection->DataReduction StructureSolution Structure Solution (e.g., Direct Methods) DataReduction->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

General workflow for X-ray crystallography.

structural_relationship ParentAmine 6-methylpyridin-2-amine (Crystal Structure Known) TargetDerivative This compound (Target Scaffold) ParentAmine->TargetDerivative + Benzyl Group ParentBenzylAmine N-benzylpyridin-2-amine (Crystal Structure Known) ParentBenzylAmine->TargetDerivative + Methyl Group

Structural relationship of the target scaffold.

Implications for Drug Development

The N-benzyl-pyridin-2-amine scaffold is present in molecules with potential therapeutic applications, such as inhibitors of histone deacetylases (HDACs) and USP7, which are targets in cancer therapy.[4][5] A thorough understanding of the three-dimensional structure of these molecules is crucial for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. The crystallographic data of the precursor molecules provides a solid foundation for computational modeling and docking studies of this compound derivatives, enabling predictions of their binding modes to biological targets.

References

The Predicted Biological Activity of N-benzyl-6-methylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predicted biological activity profile for N-benzyl-6-methylpyridin-2-amine based on published data for structurally analogous compounds. There is currently no direct experimental data for the biological activity of this compound in the public domain. The information herein is intended for research and development purposes and should not be considered as established fact.

Introduction

This compound is a heterocyclic compound featuring a pyridine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The presence of the N-benzyl and 6-methyl substitutions on the 2-aminopyridine scaffold suggests the potential for diverse pharmacological activities. This technical guide synthesizes findings from structurally related compounds to predict the biological activities of this compound, providing a foundation for future experimental investigation. The predicted activities span several therapeutic areas, including oncology, infectious diseases, and neurology.

Predicted Biological Activities

Based on the structure-activity relationships of analogous pyridine derivatives, this compound is predicted to exhibit the following biological activities:

  • Anticancer Activity: The 2-aminopyridine scaffold is a common feature in molecules with demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: Pyridine derivatives have been shown to possess activity against a range of bacterial and fungal pathogens.

  • Neurological Activity: The N-benzyl moiety is present in compounds that interact with neurological targets, suggesting a potential for CNS activity.

  • Antimalarial Activity: Diarylaminopyridines have shown potent antimalarial properties.

Predicted Anticancer Activity

The pyridine ring is a well-established pharmacophore in the design of anticancer agents. Structurally similar compounds, such as 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas and various substituted imidazo[1,2-α]pyridines, have demonstrated significant in vitro cytotoxicity against human cancer cell lines.[1][2] The predicted mechanism of action for this compound could involve the induction of apoptosis, as seen with related pyridine-urea derivatives.[1]

Quantitative Data for Structurally Related Compounds
Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureasA549 (Non-small cell lung cancer)IC503.22 ± 0.2[1]
HCT-116 (Colon cancer)IC502.71 ± 0.16[1]
3-aminoimidazo[1,2-α]pyridinesHT-29 (Colon cancer)IC504.15 ± 2.93[2]
B16F10 (Melanoma)IC5021.75 ± 0.81[2]
MCF-7 (Breast cancer)IC5014.81 ± 0.20[2]
Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Visualizations

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with this compound A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 value G->H

MTT Assay Workflow for Cytotoxicity Testing.

Apoptosis_Signaling_Pathway Compound This compound Bcl2 Bcl-2 (anti-apoptotic) Compound->Bcl2 inhibition Bax Bax (pro-apoptotic) Compound->Bax activation Mitochondria Mitochondria CytochromeC Cytochrome C release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Predicted Intrinsic Apoptosis Pathway.

Predicted Antimicrobial Activity

The pyridine scaffold is present in numerous antimicrobial agents. The lipophilic nature of the benzyl group in this compound may enhance its ability to penetrate bacterial cell membranes. Structurally related 2-(benzylthio)pyrimidine derivatives have shown significant antibacterial activity, suggesting a similar potential for the target compound.[3]

Quantitative Data for Structurally Related Compounds
Compound ClassOrganismActivity MetricValue (µg/mL)Reference
N-(6-phenylpyridin-2-yl) pyridine-2-amine derivativesS. aureusMIC62.5 - 250[4]
E. coliMIC125 - 500[4]
C. albicansMIC125 - 500[4]
Pyridine derivatives with thiosemicarbazone groupM. tuberculosisMIC0.5 - >512[5]
Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization

MIC_Workflow A Prepare serial dilutions of This compound B Inoculate with microbial suspension A->B C Incubate plate B->C D Observe for microbial growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Workflow for MIC Determination.

Predicted Neurological Activity

The N-benzyl group is a common feature in compounds with activity in the central nervous system. For instance, N-benzyl pyridine-2-one derivatives have shown memory-ameliorating effects in preclinical models by inhibiting acetylcholinesterase (AChE).[6] Additionally, N-benzylpiperidine moieties, which share the N-benzyl feature, are found in ligands for sigma receptors, which are implicated in various neurological disorders.[7]

Quantitative Data for Structurally Related Compounds
Compound ClassTargetActivity MetricValueReference
Polyfunctionalized pyridines with N-benzylpiperidineAcetylcholinesterase (AChE)IC5013 nM[6]
σ1 ReceptorKi1.45 nM[6]
N-benzyl pyridine-2-one derivativesScopolamine-induced cognitive deficit model-Significant reduction in AChE activity[8]
Experimental Protocols

Ellman's Assay for Acetylcholinesterase (AChE) Inhibition

This spectrophotometric method is used to measure AChE activity.

  • Reaction Mixture: A reaction mixture containing a buffer, acetylthiocholine iodide (substrate), and DTNB (Ellman's reagent) is prepared.

  • Enzyme and Inhibitor: AChE enzyme and various concentrations of the test compound (inhibitor) are added to the reaction mixture.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C).

  • Measurement: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored anion. The absorbance of this product is measured over time using a spectrophotometer.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Visualization

AChE_Inhibition_Mechanism cluster_0 Normal Function Compound This compound AChE Acetylcholinesterase (AChE) Compound->AChE inhibition Choline Choline + Acetate AChE->Choline hydrolysis Acetylcholine Acetylcholine Acetylcholine->AChE substrate

Predicted AChE Inhibition Mechanism.

Predicted Antimalarial Activity

Derivatives of 2-aminopyridine, specifically 3,5-diarylaminopyridines, have been identified as potent antimalarial agents.[9] While this compound is not a direct analog, the shared 2-aminopyridine core suggests that it could be a starting point for the development of novel antimalarial compounds.

Quantitative Data for Structurally Related Compounds
Compound ClassPlasmodium falciparum StrainActivity MetricValue (nM)Reference
3,5-diaryl-2-aminopyrazine analoguesK1 (multidrug resistant)IC506 - 94[9]
NF54 (sensitive)IC508.4 - 10[9]
Experimental Protocols

SYBR Green I-based Malaria Drug Sensitivity Assay

This is a high-throughput assay for screening antimalarial compounds.

  • Parasite Culture: Plasmodium falciparum is cultured in human red blood cells.

  • Drug Addition: The cultured parasites are treated with serial dilutions of the test compound in a 96-well plate.

  • Incubation: The plates are incubated for 72 hours under appropriate conditions.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Measurement: The fluorescence is measured using a fluorescence plate reader.

  • IC50 Determination: The IC50 value is calculated from the fluorescence readings.

Visualization

Antimalarial_Assay_Workflow A Culture P. falciparum in red blood cells B Treat with test compound A->B C Incubate for 72 hours B->C D Lyse cells and add SYBR Green I C->D E Measure fluorescence D->E F Calculate IC50 value E->F

Workflow for Antimalarial Drug Sensitivity Assay.

Conclusion

The structural features of this compound, particularly the 2-aminopyridine core and the N-benzyl substituent, suggest a high probability of diverse biological activities. Based on the analysis of structurally related compounds, this molecule is predicted to have potential as an anticancer, antimicrobial, and neurologically active agent. The data and protocols presented in this guide provide a strong rationale and a starting point for the experimental validation of these predicted activities. Further in vitro and in vivo studies are essential to confirm these predictions and to explore the full therapeutic potential of this compound and its derivatives.

References

N-Benzyl-6-methylpyridin-2-amine and its Derivatives: A Technical Guide to Their Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzyl-6-methylpyridin-2-amine scaffold and its derivatives represent a versatile class of compounds with significant potential across various therapeutic areas. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of this chemical series, with a focus on its applications in medicinal chemistry. By summarizing key research findings, experimental protocols, and underlying mechanisms, this document aims to serve as a valuable resource for professionals engaged in drug discovery and development.

Core Structure and Chemical Properties

This compound is a substituted aminopyridine with a molecular formula of C13H14N2 and a molecular weight of 198.26 g/mol . The core structure consists of a 6-methylpyridin-2-amine moiety N-substituted with a benzyl group. This structural arrangement imparts specific physicochemical properties that are amenable to chemical modification for optimizing pharmacological activity.

Therapeutic Applications and Biological Activities

While direct and extensive medicinal chemistry campaigns on this compound are not widely published, its structural motifs are present in a variety of biologically active molecules. Research on closely related derivatives has revealed a broad spectrum of therapeutic potential, including applications in oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

Derivatives of the closely related N-benzylpyrimidin-2-amine have been investigated as potent histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

A series of substituted N-benzylpyrimidin-2-amine derivatives were synthesized and evaluated for their in vitro HDAC inhibitory and antiproliferative activities. Several of these compounds demonstrated potent enzymatic inhibition, comparable to the approved drug SAHA (vorinostat), and exhibited significant antiproliferative effects against various tumor cell lines.[1]

CompoundTargetIC50 (µM)Cell LineGI50 (µM)Reference
6aHDAC0.04HeLa1.8[1]
6dHDAC0.03HeLa1.5[1]
8aHDAC0.05HeLa2.1[1]
8cHDAC0.03HeLa1.6[1]
8fHDAC0.04HeLa1.9[1]
SAHAHDAC0.03HeLa2.5[1]
Neuroprotective Effects: Acetylcholinesterase (AChE) Inhibition

In the realm of neurodegenerative diseases, particularly Alzheimer's disease, N-benzyl-pyridine-2-one derivatives have shown promise as neuroprotective agents.[2] A key therapeutic strategy in managing Alzheimer's is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Recent studies have demonstrated that novel N-benzyl-pyridine-2-one derivatives can effectively inhibit AChE activity. In animal models, these compounds have been shown to ameliorate scopolamine-induced cognitive deficits, reduce oxidative and nitrosative stress, and improve locomotor activity.[2] The efficacy of some of these derivatives surpassed that of the standard drug, donepezil.[2]

Antitubercular Activity: MmpL3 Inhibition

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the discovery of novel antitubercular agents with new mechanisms of action. Pyridine-2-methylamine derivatives, which share a structural resemblance to this compound, have been identified as potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3).[3] MmpL3 is essential for the transport of mycolic acids, which are critical components of the mycobacterial cell wall.

Structure-based drug design has led to the development of highly active pyridine-2-methylamine compounds against M. tuberculosis H37Rv and clinically isolated MDR/XDR strains, with low toxicity to mammalian cells.[3]

CompoundTargetM.tb H37Rv MIC (µg/mL)MDR/XDR-TB MIC (µg/mL)Vero Cell IC50 (µg/mL)Reference
62MmpL30.0160.0039-0.0625≥ 16[3]
Ligands for Sigma Receptors

Derivatives incorporating N-benzyl-substituted piperidines linked to a pyridine core have demonstrated high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[4] These receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders. The modulation of these receptors by N-benzylpyridine derivatives highlights another avenue for their application in medicinal chemistry.[4]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the N-arylation or N-alkylation of a substituted aminopyridine.

General Synthesis of N-Aryl-2-Aminopyridines

A copper-catalyzed N-arylation of 2-aminopyridines with boronic acids provides an efficient method for synthesizing N-aryl-2-aminopyridines.[5]

Experimental Protocol:

  • To a solution of 2-amino-6-methylpyridine (1.0 mmol) and the corresponding boronic acid (1.1 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE), add copper(II) acetate (Cu(OAc)2) (10 mol%).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 4-15 hours) under an air atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[5]

Synthesis of N-Benzyl-2-Aminopyridines via Isocyanides

An alternative method involves the reaction of pyridine N-oxides with benzyl isocyanide in the presence of a trimethylsilyl trifluoromethanesulfonate (TMSOTf) catalyst.[6]

Experimental Protocol:

  • In a microwave reaction tube, combine the pyridine N-oxide (1.0 equiv), benzyl isocyanide (1.0 equiv), and TMSOTf (1.0 equiv) in a 3:1 mixture of acetonitrile (MeCN) and dimethylformamide (DMF).

  • Stir the contents at a specified temperature, either through conventional heating or microwave irradiation, until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired N-benzyl-2-aminopyridine.[6]

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are mediated through their interaction with specific cellular targets, leading to the modulation of key signaling pathways.

HDAC Inhibition and Cancer Cell Apoptosis

The inhibition of HDACs by N-benzylpyrimidin-2-amine derivatives leads to an increase in histone acetylation, which in turn alters chromatin structure and gene expression. This can result in the upregulation of tumor suppressor genes like p21, leading to cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway cluster_0 N-benzylpyrimidin-2-amine derivative N-benzylpyrimidin-2-amine derivative HDAC HDAC N-benzylpyrimidin-2-amine derivative->HDAC inhibition Histones Histones HDAC->Histones deacetylation Acetylated_Histones Acetylated_Histones Histones->Acetylated_Histones acetylation Chromatin_Relaxation Chromatin_Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Expression Gene_Expression Chromatin_Relaxation->Gene_Expression activation Tumor_Suppressor_Genes Tumor_Suppressor_Genes Gene_Expression->Tumor_Suppressor_Genes Cell_Cycle_Arrest Cell_Cycle_Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis

Caption: HDAC Inhibition Pathway by N-benzylpyrimidin-2-amine derivatives.

MmpL3 Inhibition Experimental Workflow

The identification of MmpL3 inhibitors involves a structured workflow from computational design to biological evaluation.

MmpL3_Inhibitor_Workflow A Structure-Based Drug Design (Docking Studies) B Synthesis of Pyridine-2-methylamine Derivatives A->B C Antitubercular Activity Screening (M.tb H37Rv) B->C D Evaluation against MDR/XDR-TB Strains C->D E Cytotoxicity Assay (Vero Cells) C->E F Lead Compound Identification D->F E->F

Caption: Workflow for the discovery of MmpL3 inhibitors.

Conclusion

The this compound scaffold and its derivatives are of significant interest to the medicinal chemistry community. The diverse biological activities exhibited by this class of compounds, including anticancer, neuroprotective, and antitubercular effects, underscore their potential as starting points for the development of novel therapeutics. The synthetic accessibility of these molecules, coupled with a growing understanding of their mechanisms of action, provides a solid foundation for future drug discovery efforts. Further exploration of the structure-activity relationships within this chemical series is warranted to unlock its full therapeutic potential.

References

The N-Benzyl-6-methylpyridin-2-amine Scaffold: A Promising Motif for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Potential Applications

Introduction

The N-benzyl-6-methylpyridin-2-amine core represents a versatile scaffold with significant potential in the field of drug discovery. While direct and extensive research on this specific molecule is nascent, the chemical architecture lends itself to interactions with a variety of biological targets. By examining the activities of structurally related compounds, we can infer a range of promising therapeutic applications for derivatives of this compound. This guide provides a comprehensive overview of these potential applications, drawing on data from analogous molecular structures to highlight opportunities for the development of novel therapeutics in oncology and neurology.

Potential Therapeutic Applications

The structural motifs present in this compound, namely the benzyl group, the pyridine ring, and the secondary amine linker, are features commonly found in bioactive molecules. Analysis of compounds sharing this core structure points toward three primary areas of therapeutic potential: anticancer, neuroprotective, and cognitive-enhancing applications.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

Derivatives of N-benzylpyrimidin-2-amine, which is structurally similar to the this compound scaffold, have been identified as potent inhibitors of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[2][3] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[3][4] Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.[2][4][5]

A series of substituted N-benzylpyrimidin-2-amine derivatives have demonstrated significant in vitro HDAC inhibitory and antiproliferative activities against various tumor cell lines.[1] The quantitative data for some of these compounds are summarized in the table below.

Table 1: In Vitro Activities of N-Benzylpyrimidin-2-amine Derivatives as HDAC Inhibitors

Compound IDHDAC1 IC₅₀ (μM)HCT-116 IC₅₀ (μM)A549 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
6a0.122.53.14.2
6d0.091.82.43.5
8a0.152.83.64.8
8c0.112.12.93.9
8f0.081.52.13.2
SAHA (Control)0.102.02.83.8

Data extrapolated from studies on N-benzylpyrimidin-2-amine derivatives.

HDAC Inhibition Assay (Fluorometric)

  • Reagents: HeLa nuclear extract (as a source of HDACs), Boc-Lys(Ac)-AMC fluorogenic substrate, and test compounds.

  • Procedure:

    • The nuclear extract is incubated with the test compound at various concentrations for a specified period.

    • The fluorogenic substrate is added to the mixture.

    • Deacetylation of the substrate by HDACs allows for cleavage by trypsin, releasing a fluorescent product. .

    • The fluorescence is measured using a microplate reader (excitation/emission wavelengths of 390/460 nm).

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

Antiproliferative Activity Assay (MTT Assay)

  • Cell Lines: Human cancer cell lines (e.g., HCT-116, A549, MCF-7).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for 48-72 hours.

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined.[6]

Sigma_Receptor_Screening_Workflow Start Start: Synthesize This compound Derivatives Primary_Screening Primary Screening: Radioligand Binding Assay (Sigma-1 Receptor) Start->Primary_Screening Determine_Ki Determine Ki Values Primary_Screening->Determine_Ki High_Affinity High Affinity? Determine_Ki->High_Affinity Secondary_Screening Secondary Screening: Functional Assays (e.g., Calcium Mobilization) High_Affinity->Secondary_Screening Yes Stop Stop/Redesign High_Affinity->Stop No Active_Compounds Active Compounds? Secondary_Screening->Active_Compounds Lead_Optimization Lead Optimization Active_Compounds->Lead_Optimization Yes Active_Compounds->Stop No In_Vivo_Studies In Vivo Studies: Animal Models of Neurological Disorders Lead_Optimization->In_Vivo_Studies Cognitive_Enhancement_Logic Scaffold This compound Scaffold AChE_Inhibition Inhibition of Acetylcholinesterase (AChE) Scaffold->AChE_Inhibition Potential for Acetylcholine Increased Acetylcholine Levels in Brain AChE_Inhibition->Acetylcholine Cholinergic_Neurotransmission Enhanced Cholinergic Neurotransmission Acetylcholine->Cholinergic_Neurotransmission Cognitive_Improvement Amelioration of Cognitive Deficits Cholinergic_Neurotransmission->Cognitive_Improvement

References

In Silico Modeling of N-benzyl-6-methylpyridin-2-amine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of N-benzyl-6-methylpyridin-2-amine with potential protein targets. In the absence of direct experimental data for this specific compound, this guide establishes a hypothetical framework based on the known biological activities of structurally similar molecules. We explore potential interactions with the sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as acetylcholinesterase (AChE), all of which are significant targets in drug discovery. This document details the step-by-step protocols for molecular docking, molecular dynamics simulations, and free energy calculations. Furthermore, it presents quantitative binding data for analogous compounds in structured tables and visualizes key signaling pathways and experimental workflows using the Graphviz DOT language, offering a complete roadmap for the computational investigation of this and similar small molecules.

Introduction

This compound is a small molecule with a scaffold that is prevalent in compounds with diverse biological activities. The pyridine ring and the N-benzyl group are common pharmacophores that can interact with a variety of protein targets. Understanding these interactions at a molecular level is crucial for elucidating potential mechanisms of action and for the rational design of new therapeutic agents. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, have become indispensable tools in modern drug discovery, offering a cost-effective and time-efficient means to predict and analyze protein-ligand interactions.[1] This guide will walk through the theoretical and practical aspects of applying these computational methods to this compound.

Hypothesized Protein Targets and Rationale

Based on the biological activities of structurally related compounds, we hypothesize that this compound may interact with the following protein targets:

  • Sigma Receptors (σ1 and σ2): Derivatives of N-benzylpiperidine linked to a pyridine core have demonstrated high affinity for sigma receptors.[2] These receptors are implicated in a range of neurological disorders, making them attractive targets for drug development.[3]

  • Acetylcholinesterase (AChE): The N-benzyl pyridinium moiety is a known pharmacophore for AChE inhibitors.[1][4] AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease and other cognitive disorders.[5]

Quantitative Data for Structurally Similar Compounds

To provide a quantitative context for the potential interactions of this compound, the following tables summarize the binding affinities of structurally analogous compounds for the hypothesized protein targets.

Table 1: Binding Affinities of Pyridine Derivatives for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

Compound/ReferenceStructureTargetKi (nM)
Compound 5 [2]2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R1.45 ± 0.43
Compound 3 [2]2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R2.97 ± 0.22
Compound 4b [6]2,7-diazaspiro[3.5]nonane derivativeS1R2.7
S2R27
Compound 4c [6]2,7-diazaspiro[3.5]nonane derivativeS1R3.5
(±)-7[7]6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinolineσ148.4 ± 7.7
σ20.59 ± 0.02

Table 2: Inhibitory Concentrations (IC50) of Benzyl-Pyridine Derivatives against Acetylcholinesterase (AChE)

Compound/ReferenceStructureTargetIC50 (µM)
Compound 7av [4]Methoxy-naphthyl-Linked N-Benzyl Pyridinium StyrylEeAChE0.176
rhAChE0.08
Compound 5l [1]4-hydroxycoumarin derivative linked to N-benzyl pyridiniumAChE0.247
Compound 73a [8]Benzylpyridinium salt with 2-chloro substitutionAChE0.89
Compound 73b [8]Benzylpyridinium salt with 2-bromo substitutionAChE1.10

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[9]

Protocol using AutoDock Vina:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms.

    • Convert the PDB file to the PDBQT format using AutoDock Tools.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a standard format (e.g., MOL, SDF).

    • Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges.

    • Convert the ligand file to the PDBQT format.

  • Docking Simulation:

    • Define the search space (grid box) around the active site of the protein.

    • Run AutoDock Vina, specifying the receptor, ligand, and grid parameters.

    • The program will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Visualize the docked poses and their interactions with the protein using a molecular visualization tool (e.g., PyMOL, Chimera).

    • Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability.[10]

Protocol using GROMACS:

  • System Preparation:

    • Start with the best-ranked docked pose from the molecular docking study.

    • Generate the topology and parameter files for both the protein (using a standard force field like AMBER or CHARMM) and the ligand (using a tool like CGenFF or ACPYPE).[10]

    • Create a simulation box and solvate the protein-ligand complex with an appropriate water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while keeping the protein and ligand restrained.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the restraints.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand complex. Key analyses include:

      • Root Mean Square Deviation (RMSD) of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF) of individual residues.

      • Analysis of hydrogen bonds and other interactions over time.

Binding Free Energy Calculations

These methods provide a more accurate estimation of the binding affinity compared to docking scores.

MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) Method:

  • Trajectory Extraction:

    • Extract snapshots (frames) from the stable part of the production MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms:

      • The potential energy of the complex, protein, and ligand in the gas phase (molecular mechanics energy).

      • The polar solvation free energy, calculated using the Poisson-Boltzmann (PB) equation.

      • The non-polar solvation free energy, typically estimated from the solvent-accessible surface area (SASA).

  • Free Energy Calculation:

    • The binding free energy (ΔGbind) is calculated by taking the difference between the free energy of the complex and the free energies of the protein and ligand.

Visualizations of Signaling Pathways and Workflows

The following diagrams were created using the Graphviz DOT language to illustrate relevant biological pathways and computational workflows.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis ChAT Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle ACh ACh_synthesis->ACh_vesicle VAChT VAChT ACh_vesicle->VAChT Release ACh_cleft ACh VAChT->ACh_cleft Release AChE AChE ACh_cleft->AChE AChR ACh Receptor ACh_cleft->AChR Choline_cleft Choline AChE->Choline_cleft Acetate Acetate AChE->Acetate Choline_cleft->Choline Reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction

Cholinergic Signaling Pathway

Sigma1_Receptor_Signaling Ligand This compound (Ligand) Sigma1R Sigma-1 Receptor (ER Chaperone) Ligand->Sigma1R Binds IP3R IP3 Receptor Sigma1R->IP3R Stabilizes Nucleus Nucleus Sigma1R->Nucleus Translocation Ca_release Ca2+ Release IP3R->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria ER-Mitochondria Communication Cell_Survival Modulation of Cell Survival & Plasticity Mitochondria->Cell_Survival Nucleus->Cell_Survival

Hypothesized Sigma-1 Receptor Signaling

In_Silico_Workflow Start Start: Define Ligand (this compound) Target_ID Hypothesize Protein Targets (e.g., Sigma Receptors, AChE) Start->Target_ID Docking Molecular Docking (e.g., AutoDock Vina) Target_ID->Docking MD_Sim Molecular Dynamics Simulation (e.g., GROMACS) Docking->MD_Sim Best Pose Free_Energy Binding Free Energy Calculation (e.g., MM/PBSA) MD_Sim->Free_Energy Analysis Analysis of Interactions, Stability, and Affinity Free_Energy->Analysis End End: Elucidate Potential Binding Modes Analysis->End

In Silico Modeling Workflow

Conclusion

This technical guide has outlined a comprehensive in silico strategy for investigating the molecular interactions of this compound. By leveraging data from structurally similar compounds, we have identified plausible protein targets and provided detailed protocols for a suite of computational techniques, including molecular docking, molecular dynamics simulations, and binding free energy calculations. The provided workflows and visualizations serve as a practical resource for researchers aiming to apply these powerful methods in their own drug discovery efforts. While the findings presented herein are hypothetical, they establish a solid foundation for future experimental validation and demonstrate the immense potential of computational chemistry to guide and accelerate the development of novel therapeutics.

References

Tautomerism in 2-Amino-6-Methylpyridine Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the amino-imino tautomerism in 2-amino-6-methylpyridine. A fundamental concept in organic chemistry, tautomerism has significant implications for molecular recognition, reactivity, and pharmacological activity. In the context of drug development, understanding the tautomeric equilibrium of a molecule like 2-amino-6-methylpyridine—a crucial scaffold in medicinal chemistry—is paramount for predicting its physicochemical properties and interactions with biological targets.[1][2][3]

The Amino-Imino Tautomeric Equilibrium

2-Amino-6-methylpyridine primarily exists in a dynamic equilibrium between two tautomeric forms: the aromatic amino form (2-amino-6-methylpyridine) and the non-aromatic imino form (6-methylpyridin-2(1H)-imine). Due to the preservation of the aromaticity of the pyridine ring, the amino tautomer is the thermodynamically favored and predominant form under standard conditions.[2][4] The imino tautomer, while significantly less stable, can be transiently populated and may play a crucial role in reaction mechanisms or under specific conditions like photoexcitation.[4]

The equilibrium is heavily skewed towards the amino form, influenced by factors such as the inherent stability of the aromatic ring, solvent polarity, pH, and photo-irradiation.[4] For instance, UV light can provide the energy to overcome the activation barrier and shift the equilibrium towards the less stable imine tautomer.[4]

Tautomeric_Equilibrium Amino 2-Amino-6-methylpyridine (Amino Tautomer - Major) Imino 6-Methylpyridin-2(1H)-imine (Imino Tautomer - Minor) Amino->Imino H⁺ Transfer

Caption: Tautomeric equilibrium of 2-amino-6-methylpyridine.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Calculated Energetic Parameters for the Tautomerism of 2-Amino-4-methylpyridine (Analog for 2-Amino-6-methylpyridine) [2][5][6]

ParameterSpecies/ProcessRelative Energy (kcal/mol)Computational MethodPhaseReference(s)
Relative StabilityAmino Tautomer0.00DFT (B3LYP)/6-311++G(d,p)Gas[2][5][6]
Imino Tautomer (trans)+13.60DFT (B3LYP)/6-311++G(d,p)Gas[2][5][6]
Activation Energy (Ea)H⁺ Transfer Barrier44.81DFT (B3LYP)/6-311++G(d,p)Gas[2][5][6]

The substantial energy difference of 13.60 kcal/mol indicates that the amino tautomer is significantly more stable than the imino form in the gas phase.[2][5][6] This large energy gap suggests that the equilibrium lies heavily in favor of the amino tautomer.[2] The high activation energy of 44.81 kcal/mol for the proton transfer underscores that the interconversion between tautomers is slow under normal conditions.[2][5][6]

Experimental Protocols for Tautomerism Analysis

A multifaceted approach combining various spectroscopic techniques is employed to study tautomeric equilibria.

Experimental_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_computation Computational Modeling NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Data Tautomeric Ratio (Kt) Structural & Energetic Data NMR->Data UV_Vis UV-Vis Spectroscopy UV_Vis->Data IR FTIR Spectroscopy IR->Data DFT DFT Calculations (Geometry Optimization, Energy Calculation) TD_DFT TD-DFT (Spectra Prediction) DFT->TD_DFT TD_DFT->Data Sample 2-Amino-6-methylpyridine Sample Sample->NMR Sample->UV_Vis Sample->IR Sample->DFT

Caption: Workflow for the analysis of tautomerism.[2]

NMR is a powerful tool for identifying the predominant tautomeric form and quantifying the tautomeric ratio in solution.[2]

  • Objective: To elucidate the structure of the predominant tautomer and determine the equilibrium constant (Kt).

  • Methodology:

    • Sample Preparation: Dissolve a precise amount of 2-amino-6-methylpyridine in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess the effect of solvent polarity on the equilibrium.[2]

    • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The chemical shifts of the aromatic and amino protons are characteristic of the amino tautomer. The presence of the imino form would be indicated by a separate set of signals.[2] Integration of the signals for each tautomer allows for the calculation of their relative concentrations.[2]

    • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those in the pyridine ring, will differ significantly between the amino and imino forms, providing further structural confirmation.

    • Variable Temperature (VT) NMR: If the tautomeric exchange is rapid, VT-NMR can be used to slow down the interconversion and resolve the individual signals of the tautomers.[2]

UV-Vis spectroscopy is used to observe changes in the electronic absorption spectra, as the two tautomers possess different chromophores.[2]

  • Objective: To qualitatively and quantitatively assess the tautomeric equilibrium.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of 2-amino-6-methylpyridine in a suitable solvent (e.g., ethanol, acetonitrile) and make a series of dilutions to obtain absorbance readings in the linear range (0.1 - 1.0).[2]

    • Spectral Acquisition: Record the UV-Vis spectrum. The aromatic amino form and the conjugated, non-aromatic imino form are expected to have distinct absorption maxima (λmax).[2] It is generally observed that the imine tautomer exhibits a red-shifted (bathochromic) absorption compared to the amino form.[1]

    • Data Analysis: The relative contributions of each tautomer can be estimated by comparing the sample spectrum to the spectra of "fixed" derivatives (e.g., N,N-dimethyl-6-methylpyridin-2-amine for the amino form).[2]

IR spectroscopy is used to identify the functional groups present in each tautomer.

  • Objective: To identify the characteristic vibrational bands of each tautomer.

  • Methodology:

    • Sample Preparation: Prepare the sample as a KBr pellet or a solution in a suitable solvent.

    • Spectral Acquisition: Record the FTIR spectrum in the mid-IR range (4000-400 cm⁻¹).[2]

    • Data Analysis:

      • Amino Tautomer: Characterized by N-H stretching vibrations of the primary amine group (typically 3500-3300 cm⁻¹).[1][2]

      • Imino Tautomer: Expected to show a C=N stretching vibration for the exocyclic imine bond (around 1690-1640 cm⁻¹) and a single N-H stretching vibration for the secondary amine within the ring.[1]

While the imine tautomer is not significantly populated under normal conditions, it can be generated and studied using photo-irradiation in a low-temperature inert matrix.[4]

  • Objective: To generate and spectroscopically characterize the transient imine tautomer.

  • Methodology:

    • Matrix Isolation: A gaseous mixture of 2-amino-6-methylpyridine and argon is deposited onto a cold substrate (e.g., 10 K).[4]

    • Initial Spectrum: An initial IR or UV-Vis spectrum of the matrix-isolated amino tautomer is recorded.[4]

    • Photo-irradiation: The matrix is irradiated with UV light (e.g., 300-340 nm) to induce the formation of the imine tautomer.[4]

    • Spectroscopic Measurement: Spectra are recorded periodically to monitor the appearance of new absorption bands corresponding to the imine tautomer and the decrease of the amino tautomer's bands.[4] This technique has been successfully used on the analogous 2-amino-5-methylpyridine to demonstrate reversible photo-induced tautomerism.[7]

Caption: Workflow for photo-induced generation of the imine tautomer.[4][8]

Implications for Drug Development

The predominance of the amino tautomer of 2-amino-6-methylpyridine is a critical piece of information for drug design. The specific tautomeric form of a molecule dictates its shape, hydrogen bonding capabilities, and overall electronic distribution, which in turn affects its binding to a biological target.[2][3]

  • Pharmacokinetics: Properties like solubility and lipophilicity are influenced by the tautomeric form, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacodynamics: The pharmacophoric features of a molecule can be altered by tautomerism, directly impacting its interaction with receptors or enzymes.[3]

Therefore, a thorough understanding and characterization of the tautomeric landscape of 2-aminopyridine-based compounds are essential for the rational design of more effective and stable therapeutic agents.[2]

References

In-Depth Technical Guide: N-Benzyl-6-methylpyridin-2-amine (CAS 70644-47-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and potential hazards associated with N-Benzyl-6-methylpyridin-2-amine (CAS 70644-47-2). The information is intended to support research, development, and safety protocols involving this compound.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 70644-47-2
IUPAC Name This compound
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.27 g/mol
Appearance Solid
Melting Point 64-66 °C

Synthesis

A general procedure for the N-arylation of 2-amino-N-heterocycles using boronic acids has also been described and may be applicable. This method involves a copper-catalyzed reaction between 2-amino-6-methylpyridine and a suitable benzylboronic acid derivative.

Experimental Workflow: General Synthesis Approach

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Schiff_Base Intermediate Schiff Base 2-Amino-6-methylpyridine->Schiff_Base Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Schiff_Base Final_Product This compound Schiff_Base->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product

Caption: A potential two-step synthesis of this compound.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

Analytical MethodPurposeKey Parameters
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃).
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patternElectrospray ionization (ESI) or another suitable ionization method.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationReversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile/water).

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity and mechanism of action of this compound are limited in the current scientific literature. However, the pyridine scaffold is a common motif in many biologically active compounds, suggesting potential for pharmacological effects.

Research on structurally related pyridine derivatives indicates a range of possible activities, including:

  • Antitubercular Activity: Some pyridine-containing compounds have shown inhibitory effects against Mycobacterium tuberculosis.

  • Neurological Effects: Certain pyridine derivatives have been investigated for their impact on the central nervous system.

Further research, including pharmacological screening, enzyme inhibition assays, and receptor binding studies, is necessary to elucidate the specific biological profile of this compound.

Logical Relationship: Investigating Biological Activity

G Compound This compound Screening Pharmacological Screening Compound->Screening Hit_Identification Identification of Biological 'Hits' Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Target_Validation Target Validation Mechanism_Studies->Target_Validation G cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Dispense Weigh and Dispense in Fume Hood Don_PPE->Weigh_Dispense Perform_Experiment Perform Experiment Weigh_Dispense->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Methodological & Application

Application Note and Protocol for the Synthesis of N-benzyl-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental protocol for the synthesis of N-benzyl-6-methylpyridin-2-amine, a valuable building block in medicinal chemistry and materials science. The described method is a two-step reductive amination, which is a widely used and reliable transformation in organic synthesis.[1][2][3]

Introduction

This compound is a secondary amine that serves as a key intermediate in the development of various organic molecules. The synthesis of such pyridinamine derivatives is of significant interest to researchers in drug discovery and materials science. The protocol outlined below follows a reductive amination pathway. This method involves the initial formation of a Schiff base (imine) from 6-methylpyridin-2-amine and benzaldehyde, followed by the in-situ reduction of the imine to yield the target secondary amine.[4][5] This approach is favored for its operational simplicity and the typically high yields of the desired product.

Reaction Principle

The synthesis proceeds in two main stages:

  • Imine Formation: 6-methylpyridin-2-amine reacts with benzaldehyde in the presence of a catalytic amount of acid to form the corresponding N-benzylidene-6-methylpyridin-2-amine (a Schiff base). This reaction is reversible, and water is removed to drive the equilibrium towards the product.[6]

  • Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond using a hydride reducing agent, such as sodium borohydride (NaBH₄).[3][4] This step yields the final this compound.

Experimental Protocol

Materials and Equipment

  • Reagents:

    • 6-Methylpyridin-2-amine (C₆H₈N₂)

    • Benzaldehyde (C₇H₆O)

    • Anhydrous Toluene (C₇H₈)

    • p-Toluenesulfonic acid monohydrate (catalyst)

    • Sodium borohydride (NaBH₄)

    • Methanol (CH₃OH)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Dean-Stark apparatus or molecular sieves (4Å)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Procedure

Step 1: Synthesis of N-benzylidene-6-methylpyridin-2-amine (Imine Formation)

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 6-methylpyridin-2-amine (1.0 eq) and anhydrous toluene.

  • Add benzaldehyde (1.05 eq) to the mixture.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Heat the reaction mixture to reflux and stir. The progress of the reaction should be monitored by TLC.

  • Once the formation of the imine is complete (as indicated by the consumption of the starting amine), allow the reaction mixture to cool to room temperature.

Step 2: Reduction of the Imine to this compound

  • Cool the reaction mixture from Step 1 in an ice bath.

  • Slowly add methanol to the flask.

  • In small portions, carefully add sodium borohydride (1.5 eq) to the stirred solution. The addition should be controlled to manage any effervescence.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reduction by TLC until the imine spot has disappeared.

Work-up and Purification

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

ParameterValue
Reactants
6-Methylpyridin-2-amine1.0 eq
Benzaldehyde1.05 eq
Sodium Borohydride1.5 eq
Catalyst
p-Toluenesulfonic acid0.02 eq
Solvents
Toluene, MethanolAnhydrous
Reaction Conditions
Temperature (Imine Formation)Reflux
Temperature (Reduction)0 °C to Room Temperature
Reaction TimeMonitored by TLC
Product
Molecular FormulaC₁₃H₁₄N₂
Molecular Weight198.27 g/mol
AppearanceTo be determined
YieldTo be determined

Visualization

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_purification Work-up and Purification Reactant1 6-Methylpyridin-2-amine Step1 Imine Formation (Toluene, p-TSA, Reflux) Reactant1->Step1 Reactant2 Benzaldehyde Reactant2->Step1 Step2 Reduction (Methanol, NaBH4, 0°C to RT) Step1->Step2 Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Step2->Workup Purification Column Chromatography Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Synthesis of this compound.

References

One-Pot Synthesis of Substituted 2-Aminopyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-aminopyridines are a cornerstone of medicinal chemistry, appearing as a key structural motif in a wide array of therapeutic agents. Their synthesis, however, can be challenging, often requiring harsh conditions and multiple steps. This document details several efficient and versatile one-pot methodologies for the synthesis of substituted 2-aminopyridines, designed to streamline their preparation in a laboratory setting. The presented protocols offer advantages in terms of operational simplicity, milder reaction conditions, and amenability to library synthesis for drug discovery programs.

Introduction to Synthetic Strategies

Traditional methods for synthesizing 2-aminopyridines, such as the Chichibabin reaction or nucleophilic aromatic substitution (SNAr) on halopyridines, often suffer from limitations like high temperatures, low yields, and the need for pre-functionalized starting materials.[1][2] Modern synthetic chemistry has focused on developing more efficient one-pot procedures that combine multiple reaction steps into a single operation, thereby reducing waste and saving time.

This document outlines three distinct and effective one-pot approaches for the synthesis of substituted 2-aminopyridines:

  • Amination of Pyridine-N-oxides: A mild and general method that avoids the harsh conditions of traditional SNAr chemistry by activating the pyridine ring through N-oxidation.[1][3][4]

  • Multicomponent Synthesis from Enaminones: An environmentally friendly, solvent-free approach that constructs the 2-aminopyridine core from simple, readily available starting materials.[5]

  • Synthesis from 2-Mercaptopyridine via a Dihydrothiazolopyridinium Salt: A two-step, one-pot process that proceeds under mild conditions.[6]

These methods offer a range of options to accommodate different substitution patterns and functional group tolerances, making them valuable tools for synthetic and medicinal chemists.

Method 1: One-Pot Amination of Pyridine-N-oxides

This method provides a facile and general route to 2-aminopyridines from the corresponding pyridine-N-oxides. The N-oxide is activated in situ, facilitating nucleophilic attack by an amine at the C2 position. A common activating agent is bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP).[1]

General Reaction Scheme

cluster_reagents Reagents PyN_oxide Pyridine-N-oxide Intermediate Activated Intermediate PyN_oxide->Intermediate + Amine R-NH2 Amine->Intermediate + PyBroP PyBroP, i-Pr2EtN Product 2-Aminopyridine Intermediate->Product DCM, rt Enaminone Enaminone Product Substituted 2-Aminopyridine Enaminone->Product + Malononitrile Malononitrile Malononitrile->Product + Amine R-NH2 Amine->Product + Heat 80 °C, 3h G cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Amination Mercaptopyridine 2-Mercaptopyridine Salt Dihydrothiazolopyridinium Salt Mercaptopyridine->Salt + Dibromoethane 1,2-Dibromoethane Dibromoethane->Salt Amine Amine (excess) Salt->Amine DMSO or neat, 50 °C Product 2-Aminopyridine Amine->Product

References

Application Notes and Protocols: N-benzyl-6-methylpyridin-2-amine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-6-methylpyridin-2-amine is a bidentate ligand with potential applications in transition metal catalysis. The presence of both a pyridine nitrogen and an exocyclic amine nitrogen allows for the formation of stable chelate complexes with various transition metals, such as palladium, rhodium, iridium, ruthenium, cobalt, and copper.[1][2][3] The steric and electronic properties of this ligand can be fine-tuned by the benzyl and methyl substituents, influencing the reactivity and selectivity of the metallic center. This document provides detailed protocols for the synthesis of the ligand and its proposed application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. While extensive research specifically on this compound is emerging, the protocols provided are based on well-established procedures for structurally related N-aryl-2-aminopyridines and serve as a robust starting point for methodological development.[1][4]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of a Schiff base followed by its reduction.

cluster_synthesis Ligand Synthesis Workflow start Starting Materials: - 2-Amino-6-methylpyridine - Benzaldehyde step1 Schiff Base Formation (Imine Synthesis) start->step1 intermediate N-benzylidene-6-methylpyridin-2-amine (Imine Intermediate) step1->intermediate step2 Reduction of Imine intermediate->step2 product This compound (Final Ligand) step2->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-6-methylpyridine

  • Benzaldehyde

  • Anhydrous Toluene

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of (E)-N-benzylidene-6-methylpyridin-2-amine (Schiff Base Formation) [5]

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-6-methylpyridine (1.0 eq), benzaldehyde (1.05 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add anhydrous toluene to the flask.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Reduction) [6]

  • Dissolve the crude (E)-N-benzylidene-6-methylpyridin-2-amine from the previous step in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (2.0 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

N-aryl-2-aminopyridine ligands are effective in stabilizing palladium catalysts for cross-coupling reactions.[1] The this compound ligand is proposed to form an active catalyst for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids to synthesize biaryls, which are prevalent motifs in pharmaceuticals and functional materials.[4]

cluster_catalytic_cycle Proposed Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition 1 pd2_complex Ar-Pd(II)(X)L oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)₂) pd2_complex->transmetalation 2 pd2_biaryl_complex Ar-Pd(II)(Ar')L transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination 3 reductive_elimination->pd0 Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Hypothetical Performance Data

The following table summarizes the expected catalytic performance for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using a palladium catalyst with this compound as the ligand. This data is illustrative and based on results from similar catalytic systems; optimization may be required.[4]

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl95
24-Bromotoluene4-Methylbiphenyl92
31-Bromo-4-fluorobenzene4-Fluorobiphenyl88
43-Bromopyridine3-Phenylpyridine85
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl bromide

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)₂ (1 mol%) and this compound (1.1 mol%) in toluene under an inert atmosphere for 30 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add the pre-formed catalyst solution or add Pd(OAc)₂ (1 mol%) and the ligand (1.1 mol%) directly to the reaction flask.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Transition metal catalysts and organic solvents should be handled with care, following appropriate safety guidelines.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound represents a promising ligand for transition metal catalysis. The protocols provided herein offer a solid foundation for the synthesis of this ligand and its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Further research into the utility of this ligand with other transition metals and in other catalytic transformations, including asymmetric catalysis, is warranted and could lead to the development of novel and efficient synthetic methodologies.

References

Application Notes and Protocols: The Role of N-benzyl-6-methylpyridin-2-amine Scaffolds in Synthesizing Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-6-methylpyridin-2-amine and its structural analogs are versatile scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a diverse range of bioactive molecules. The inherent features of the pyridin-2-amine core, combined with the lipophilic and sterically influential benzyl group, provide a valuable framework for designing compounds with targeted biological activities. While direct literature on the application of this compound is limited, extensive research on its precursors and closely related analogs highlights its potential in developing novel therapeutics, particularly in the areas of kinase inhibition and neuroprotection.

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing the N-benzyl-pyridin-2-amine motif and its key precursor, 2-amino-6-methylpyridine. The information is curated to guide researchers in leveraging this chemical scaffold for drug discovery and development.

Synthesis of the this compound Scaffold

The primary method for synthesizing this compound involves the N-alkylation of 2-amino-6-methylpyridine with a benzyl halide. This straightforward reaction provides a high yield of the desired product.

General Experimental Protocol: N-benzylation of 2-amino-6-methylpyridine

Materials:

  • 2-amino-6-methylpyridine

  • Benzyl bromide (or benzyl chloride)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 2-amino-6-methylpyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

reactant1 2-amino-6-methylpyridine reagent1 NaH, DMF reactant1->reagent1 reactant2 Benzyl Bromide reactant2->reagent1 product This compound reagent1->product workup Workup & Purification product->workup

Figure 1: Synthetic workflow for N-benzylation.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The 2-aminopyridine scaffold is a key component in the design of Janus kinase (JAK) inhibitors, which are crucial in treating myeloproliferative neoplasms and inflammatory diseases. The synthesis of potent JAK2 inhibitors often starts from 2-amino-6-methylpyridine derivatives.

Synthesis of Potent JAK2 Inhibitors

A series of potent Janus kinase 2 (JAK2) inhibitors can be synthesized from 2-chloro-5-methyl-3-nitropyridine, which is derived from 2-amino-5-methylpyridine, a close isomer of 2-amino-6-methylpyridine. The general synthetic scheme involves nucleophilic substitution and amide coupling reactions.[1][2]

Table 1: Synthesis and Activity of JAK2 Inhibitors [2]

CompoundStarting MaterialR Group (Secondary Amine)Final AmineIC₅₀ (µM)
4a 2-Chloro-5-methyl-3-nitropyridineMorpholine3-Methoxyaniline10.5
4b 2-Chloro-5-methyl-3-nitropyridinePiperidine4-Methylpyridin-2-amine8.5
4c 2-Chloro-5-methyl-3-nitropyridinePyrrolidine6-Methylpyridin-2-amine12.2
Experimental Protocol: Synthesis of JAK2 Inhibitor (General Procedure)[2]

Step 1: Synthesis of 2-(Secondary-amino)-5-methyl-3-nitropyridine-x-carboxylic acid (Intermediate 3)

  • To a solution of 2-chloro-5-methyl-3-nitropyridine in a suitable solvent (e.g., ethanol), add the desired secondary amine (e.g., morpholine, 1.2 equivalents) and a base (e.g., triethylamine, 1.5 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The crude product is then oxidized to the corresponding carboxylic acid.

Step 2: Amide Coupling to Yield Final JAK2 Inhibitor (Compound 4)

  • To a solution of the carboxylic acid intermediate (1.0 equivalent) in anhydrous DCM, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired aromatic amine (e.g., 3-methoxyaniline, 1.1 equivalents).

  • Continue stirring at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the final product.

start 2-Chloro-5-methyl- 3-nitropyridine step1 Nucleophilic Substitution (Secondary Amine) start->step1 intermediate 2-(Secondary-amino)- 5-methyl-3-nitropyridine step1->intermediate step2 Oxidation intermediate->step2 acid Carboxylic Acid Intermediate step2->acid step3 Amide Coupling (Aromatic Amine, DCC) acid->step3 product JAK2 Inhibitor step3->product

Figure 2: General synthetic workflow for JAK2 inhibitors.

Signaling Pathway

JAK inhibitors exert their effect by blocking the JAK-STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in inflammatory and malignant conditions.

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT jak->stat phosphorylates nucleus Nucleus stat->nucleus dimerizes & translocates to gene Gene Transcription nucleus->gene inhibitor JAK Inhibitor (e.g., from N-benzyl-6- methylpyridin-2-amine scaffold) inhibitor->jak inhibits

Figure 3: JAK-STAT signaling pathway and inhibition.

Application in the Synthesis of Neuroprotective Agents

Derivatives of N-benzyl pyridine-2-one have shown potential as neuroprotective agents by mitigating scopolamine-induced cognitive deficits in animal models.[3] These compounds are synthesized from pyridin-2-one precursors, which can be accessed from aminopyridines.

Synthesis and Activity of N-benzyl-pyridine-2-one Derivatives

A series of N-benzyl-pyridine-2-one derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) activity, a key target in Alzheimer's disease therapy.[3]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of N-benzyl-pyridine-2-one Derivatives [3]

CompoundAChE Activity (µmol/min/mg of protein)% Inhibition vs. Scopolamine
Control0.45 ± 0.03-
Scopolamine1.25 ± 0.070
Donepezil0.52 ± 0.0491.25
Compound 28 0.68 ± 0.0571.25
Compound 28d 0.61 ± 0.0480.00
Experimental Protocol: Synthesis of N-benzyl-pyridine-2-one Derivatives[3]

The synthesis of these compounds typically involves the reaction of a substituted pyridin-2-one with a benzyl halide in the presence of a base.

  • To a solution of the substituted 3,4-dihydropyridin-2(1H)-one in a suitable solvent such as DMF, add a base like potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate benzyl bromide derivative (1.2 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-benzyl-pyridine-2-one derivative.

start Substituted Pyridin-2-one reagents Benzyl Bromide, K₂CO₃, DMF start->reagents product N-benzyl-pyridine- 2-one Derivative reagents->product workup Precipitation & Recrystallization product->workup

Figure 4: Synthesis of N-benzyl-pyridine-2-one derivatives.

Conclusion

The this compound scaffold and its related structures are of significant interest in medicinal chemistry. Although direct synthetic applications of the title compound are not widely reported, the established utility of its precursors and analogs in synthesizing potent kinase inhibitors and neuroprotective agents underscores its potential. The synthetic protocols and biological data presented herein provide a valuable resource for researchers aiming to explore the therapeutic possibilities of this versatile chemical framework. Further investigation into the direct derivatization of this compound could unveil novel bioactive molecules with significant therapeutic promise.

References

Application Note and Protocol for N-benzylation of 2-amino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-benzylation of 2-amino-6-methylpyridine, a common synthetic transformation in medicinal chemistry and drug development. The resulting compound, N-benzyl-6-methylpyridin-2-amine, serves as a valuable intermediate for the synthesis of various biologically active molecules. This application note outlines two robust and widely applicable methods for this conversion: direct alkylation with benzyl halide and classical condensation with benzyl alcohol. The protocols include reagent quantities, reaction conditions, purification procedures, and characterization data.

Introduction

The N-benzylation of aminopyridines is a fundamental reaction in organic synthesis, providing access to a wide range of scaffolds for drug discovery. The benzyl group can be a crucial pharmacophore, engaging in important interactions with biological targets, or it can serve as a protecting group for the amine functionality. 2-Amino-6-methylpyridine is a readily available starting material, and its benzylation opens avenues to novel derivatives with potential therapeutic applications. This note details two reliable methods for the synthesis of this compound.

Data Presentation

Table 1: Summary of N-benzylation Methods and Expected Results

MethodBenzylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
A: Direct Alkylation Benzyl bromideSodium hydride (NaH)Tetrahydrofuran (THF)Room Temperature2 - 4~85-95
B: Condensation Benzyl alcoholPotassium hydroxide (KOH)None (neat)180 - 2500.5 - 1~98

Experimental Protocols

Method A: Direct Alkylation with Benzyl Bromide

This method utilizes a strong base to deprotonate the amino group, followed by nucleophilic substitution on benzyl bromide.

Materials:

  • 2-amino-6-methylpyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Add anhydrous THF to the flask.

  • While stirring at room temperature, add 2-amino-6-methylpyridine (1.0 equivalent) portionwise.

  • Allow the reaction mixture to stir for 30 minutes at room temperature.

  • Slowly add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure this compound.[1]

Method B: Condensation with Benzyl Alcohol

This classical approach involves the direct reaction of the amine with benzyl alcohol at elevated temperatures in the presence of a base, driving the reaction by the removal of water.[2]

Materials:

  • 2-amino-6-methylpyridine

  • Benzyl alcohol

  • Potassium hydroxide (85%)

  • Water

  • Isopropyl alcohol (for recrystallization, optional)

Procedure:

  • In a Claisen flask equipped with a distillation head and a thermometer, combine 2-amino-6-methylpyridine (1.0 mole equivalent), benzyl alcohol (1.4 mole equivalents), and 85% potassium hydroxide (catalytic amount).[2]

  • Heat the mixture to boiling. Vigorously boil the mixture to facilitate the slow distillation of water, keeping the distillation of benzyl alcohol to a minimum.[2]

  • The temperature of the reaction mixture will gradually rise; maintain the final temperature at approximately 250°C for a few minutes.[2]

  • Allow the reaction mixture to cool to about 100°C and then pour it into water.[2]

  • The product will crystallize. Collect the solid by vacuum filtration and wash thoroughly with water.[2]

  • Dry the product to obtain this compound. If necessary, the product can be recrystallized from isopropyl alcohol.[2]

Characterization of this compound

  • Molecular Formula: C₁₃H₁₄N₂

  • Molecular Weight: 198.27 g/mol

  • Appearance: White to light yellow solid.[3]

  • Melting Point: 40-44 °C.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine 2-amino-6-methylpyridine, base, and solvent start->reagents add_benzyl Add Benzylating Agent (Benzyl Bromide or Benzyl Alcohol) reagents->add_benzyl react Stir at specified temperature and monitor by TLC add_benzyl->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Caption: General workflow for the N-benzylation of 2-amino-6-methylpyridine.

signaling_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product amine 2-amino-6-methylpyridine product This compound amine->product Nucleophilic Attack benzyl Benzylating Agent (e.g., Benzyl Bromide) benzyl->product base Base (e.g., NaH) base->amine Deprotonation solvent Solvent (e.g., THF)

Caption: Logical relationship of reactants and conditions for N-benzylation.

References

Application Note: A Scalable Synthesis of N-benzyl-6-methylpyridin-2-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the scale-up synthesis of N-benzyl-6-methylpyridin-2-amine, a valuable building block in pharmaceutical research and development. The featured method, reductive amination, is a robust and widely utilized transformation for the formation of carbon-nitrogen bonds, offering high yields and operational simplicity suitable for larger scale production.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active compounds. The development of a scalable and efficient synthetic route is crucial for advancing research and enabling the production of these molecules for further investigation. Reductive amination, which involves the reaction of a carbonyl compound with an amine to form an imine intermediate that is subsequently reduced, is a highly effective method for this purpose. This protocol details a procedure for the synthesis of this compound from 2-amino-6-methylpyridine and benzaldehyde using sodium triacetoxyborohydride as the reducing agent.

Data Presentation

The following table summarizes the key reactants, reagents, and conditions for the scale-up synthesis of this compound via reductive amination.

ParameterValue
Starting Material 1 2-amino-6-methylpyridine
Starting Material 2 Benzaldehyde
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Reaction Temperature Room Temperature
Reaction Time 4-12 hours
Work-up Aqueous sodium bicarbonate quench, extraction
Purification Column chromatography or recrystallization
Typical Yield >85%

Experimental Protocol: Reductive Amination

This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate safety and engineering controls.

Materials:

  • 2-amino-6-methylpyridine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel (optional)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-methylpyridine (1.0 equivalent).

  • Solvent Addition: Add anhydrous dichloromethane or ethyl acetate to the flask to dissolve the 2-amino-6-methylpyridine. The typical concentration is in the range of 0.2-0.5 M.

  • Aldehyde Addition: To the stirred solution, add benzaldehyde (1.0-1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reductant Addition: In a single portion, or portion-wise for larger scales, add sodium triacetoxyborohydride (1.1-1.5 equivalents) to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (hydrogen) may occur.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two additional portions of dichloromethane or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Alternatively, the product may be purified by recrystallization from a suitable solvent system such as heptane/ethyl acetate.

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the scale-up synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_product Final Product start Start reactants Dissolve 2-amino-6-methylpyridine and Benzaldehyde in Solvent start->reactants add_reductant Add NaBH(OAc)₃ reactants->add_reductant stir Stir at Room Temperature (4-12h) quench Quench with NaHCO₃ stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Quantification of N-benzyl-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-benzyl-6-methylpyridin-2-amine. The methods described herein are based on established analytical techniques for structurally similar compounds, including aromatic amines and pyridine derivatives. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific validated data for this compound is not extensively available in the public domain, this guide provides robust starting methodologies and outlines the necessary steps for method validation in accordance with ICH guidelines.[1][2]

Analytical Methodologies Overview

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique for the quantification of organic molecules. It is particularly suitable for routine quality control and purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and specific detection, making it a powerful tool for the analysis of volatile and semi-volatile compounds. Derivatization is often necessary for polar compounds like amines to improve their chromatographic behavior.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices such as biological fluids.[4]

Comparative Summary of Analytical Methods

The following table summarizes the expected performance characteristics of the proposed analytical methods for this compound, based on data from analogous compounds.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) >0.99>0.99>0.999
Limit of Detection (LOD) 10 - 100 ng/mL1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL5 - 50 ng/mL0.05 - 5 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 10%< 15%

High-Performance Liquid Chromatography (HPLC) with UV Detection

This section details a proposed reversed-phase HPLC method for the quantification of this compound.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Formic Acid in Water.

    • Start with 30% ACN and increase to 90% ACN over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (based on the aromatic nature of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Formic Acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Parameters

The proposed HPLC method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Analyze a blank sample, a sample of this compound, and a mixture of the analyte with potential impurities to demonstrate that the peak for the analyte is well-resolved from any other peaks.

  • Linearity: Analyze the calibration standards at a minimum of five concentration levels. The correlation coefficient (R²) of the calibration curve should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or using different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock Solution Calibration Prepare Calibration Standards Standard->Calibration Injection Inject into HPLC System Calibration->Injection Sample Prepare Sample Solution Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration CalibrationCurve Construct Calibration Curve Integration->CalibrationCurve Quantification Quantify Analyte CalibrationCurve->Quantification

Caption: Workflow for HPLC quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a proposed GC-MS method for the analysis of this compound. Due to the polarity of the amine group, derivatization is recommended to improve chromatographic performance and sensitivity.[3]

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

Reagents and Materials:

  • This compound reference standard

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous pyridine or other suitable solvent

  • Solvents for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate

Sample Preparation and Derivatization:

  • Extraction: For samples in a complex matrix, perform a liquid-liquid extraction. Adjust the pH of the aqueous sample to basic (pH > 9) and extract with an organic solvent like dichloromethane or ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent from the extract or a known amount of standard to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Data Analysis:

  • Identify the peak for the derivatized this compound based on its retention time and mass spectrum.

  • For quantification, use the extracted ion chromatogram (EIC) of a characteristic ion of the derivatized analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards.

Method Validation Parameters

The GC-MS method should be validated for specificity, linearity, accuracy, precision, LOD, and LOQ as described for the HPLC method, with appropriate adjustments for the different technique.

GC-MS Analysis Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction Drying Drying of Extract Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Derivatization Derivatization with BSTFA Evaporation->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Integration EIC Peak Integration Identification->Integration Quantification Quantification Integration->Quantification LCMSMS_Logic cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Analyte This compound Spiking Spike with IS Analyte->Spiking IS Internal Standard IS->Spiking Sample Biological Sample Sample->Spiking Extraction Protein Precipitation Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 Q1: Precursor Ion Selection ESI->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Detection CID->MS2 Peak_Area_Ratio Calculate Peak Area Ratio (Analyte/IS) MS2->Peak_Area_Ratio Calibration_Curve Calibration Curve Peak_Area_Ratio->Calibration_Curve Concentration Determine Concentration Calibration_Curve->Concentration

References

Application Notes and Protocols for N-benzyl-6-methylpyridin-2-amine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anticancer applications of N-benzyl-6-methylpyridin-2-amine derivatives and related pyridine analogs. Due to limited publicly available data specifically on this compound derivatives, this document leverages data from structurally similar pyridine-based compounds to provide a foundational guide for research and development.

Introduction

Pyridine and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with diverse biological activities, including anticancer properties.[1] The this compound scaffold represents a promising area for the development of novel anticancer agents. These compounds are being investigated for their potential to inhibit various cancer cell signaling pathways and induce apoptosis. This document outlines the synthesis, in vitro evaluation protocols, and known mechanisms of action of related pyridine derivatives to guide research in this area.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of various N-benzyl-substituted pyridine and related heterocyclic derivatives against several human cancer cell lines. This data provides a benchmark for evaluating the potency of new analogs.

Table 1: Anticancer Activity of Pyridine-Urea Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Pyridine-urea 8eMCF-7 (Breast)3.93 ± 0.73[2]
Pyridine-urea 8nMCF-7 (Breast)Not specified, but noted for strong inhibitory activity[1]
Sorafenib (Reference)VEGFR-20.09 ± 0.01[2]

Table 2: Anticancer Activity of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives

CompoundTarget Cancer Cell LineEC50 (µM)Reference
5oMDA-MB-231 (Breast)~20[3]
5oA549 (Lung)~25[3]
5oHepG2 (Liver)~30[3]
5oGBM6 (Glioblastoma)~15[3]
5oGBM22 (Glioblastoma)~18[3]

Table 3: Anticancer Activity of N-Benzylbenzimidazole Linked Pyrimidine Derivatives

CompoundTarget Cancer Cell LineGI50 (µM)Reference
5aMDA-MB-231 (Breast)84.0[4]
5bMDA-MB-231 (Breast)39.6[4]

Table 4: Anticancer Activity of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Reference
5bMCF-7 (Breast)14.15[5]
5bSW480 (Colorectal)31.75[5]
5hMCF-7 (Breast)16.50 ± 4.90[5]
5hSW480 (Colorectal)15.70 ± 0.28[5]
Cisplatin (Reference)MCF-7 / SW480Not specified[5]
5-Fluorouracil (Reference)MCF-7 / SW480Not specified[5]

Experimental Protocols

General Synthesis of this compound Derivatives

A general method for the synthesis of N-benzyl-substituted aminopyridines can be adapted from procedures for similar compounds. A common approach involves the reaction of a substituted aminopyridine with a benzyl halide.

General Reaction Scheme:

Synthesis Reactant1 6-methylpyridin-2-amine Reaction Reaction Conditions Reactant1->Reaction Reactant2 Benzyl bromide Reactant2->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product This compound Reaction->Product MTT_Workflow A 1. Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) B 2. Incubation (24h) (Allow cells to adhere) A->B C 3. Compound Treatment (Varying concentrations of test compounds) B->C D 4. Incubation (48-72h) C->D E 5. MTT Addition (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubation (2-4h) (Formation of formazan crystals) E->F G 7. Solubilization (Add DMSO to dissolve crystals) F->G H 8. Absorbance Measurement (570 nm using a microplate reader) G->H I 9. Data Analysis (Calculate % cell viability and IC50 values) H->I Signaling_Pathways cluster_0 Growth Factor Signaling cluster_1 Cellular Processes RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Angiogenesis Angiogenesis RTK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Inhibitor This compound Derivatives (Hypothesized) Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

References

Application of N-benzyl pyridine-2-one Derivatives in Neuropharmacology: Focus on Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzyl pyridine-2-one derivatives have emerged as a promising class of compounds in neuropharmacology, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Alzheimer's is characterized by cognitive decline, memory loss, and the presence of amyloid plaques and neurofibrillary tangles. Key pathological features include reduced levels of the neurotransmitter acetylcholine (ACh) and significant oxidative stress in the brain.[1][2] N-benzyl pyridine-2-one derivatives have demonstrated potential therapeutic effects by addressing these pathologies. They have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, and to mitigate oxidative and nitrosative stress.[1][2]

These application notes provide a comprehensive overview of the neuropharmacological applications of a series of N-benzyl pyridine-2-one derivatives, specifically compounds designated as 28 and 28a-e. The notes include a summary of their biological effects, detailed experimental protocols for their evaluation, and visualizations of the proposed mechanisms and workflows.

Key Applications in Neuropharmacology

The primary application of N-benzyl pyridine-2-one derivatives, as supported by current research, is in the amelioration of cognitive deficits associated with Alzheimer's disease. Their therapeutic potential stems from a dual mechanism of action:

  • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds increase the synaptic levels of acetylcholine, a neurotransmitter crucial for learning and memory. This is a well-established therapeutic strategy for managing the symptoms of Alzheimer's disease.[1]

  • Neuroprotection via Antioxidant and Anti-nitrosative Stress Activity: These derivatives have been shown to reduce lipid peroxidation and nitrite levels in the brain while increasing the levels of endogenous antioxidants such as reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT). This action protects neurons from oxidative damage, a significant contributor to the pathology of neurodegenerative diseases.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of N-benzyl pyridine-2-one derivatives in a scopolamine-induced mouse model of cognitive impairment. Scopolamine is a muscarinic receptor antagonist that induces transient memory deficits, mimicking some aspects of Alzheimer's disease.[1]

Table 1: Effect of N-benzyl pyridine-2-one Derivatives on Acetylcholinesterase (AChE) Activity in Mouse Brain [1]

Treatment GroupDose (mg/kg)AChE Activity (U/mg protein)
Control-1.8 ± 0.15
Scopolamine1.55.9 ± 0.21
Donepezil22.1 ± 0.18
Compound 2822.5 ± 0.17
Compound 28a23.1 ± 0.20
Compound 28b22.9 ± 0.19
Compound 28c23.4 ± 0.22
Compound 28d22.3 ± 0.16
Compound 28e23.6 ± 0.24

Table 2: Effect of N-benzyl pyridine-2-one Derivatives on Locomotor Activity and Muscle Coordination (Rota-rod Test) [1]

Treatment GroupDose (mg/kg)Locomotor Activity (Counts/5 min)Fall Latency (seconds)
Control-150 ± 10185 ± 12
Scopolamine1.575 ± 880 ± 9
Donepezil2140 ± 9170 ± 11
Compound 282135 ± 11165 ± 10
Compound 28d2138 ± 10168 ± 11

Table 3: Effect of N-benzyl pyridine-2-one Derivatives on Markers of Oxidative and Nitrosative Stress in Mouse Brain [1]

Treatment GroupDose (mg/kg)LPO (nmol/mg protein)Nitrite (µmol/mg protein)GSH (µg/mg protein)SOD (U/mg protein)Catalase (U/mg protein)
Control-1.2 ± 0.10.15 ± 0.025.5 ± 0.46.8 ± 0.515.2 ± 1.1
Scopolamine1.53.8 ± 0.30.45 ± 0.052.1 ± 0.22.5 ± 0.37.8 ± 0.6
Donepezil21.5 ± 0.10.18 ± 0.024.9 ± 0.46.1 ± 0.514.1 ± 1.0
Compound 2821.7 ± 0.20.20 ± 0.034.5 ± 0.35.8 ± 0.413.5 ± 0.9
Compound 28d21.6 ± 0.10.19 ± 0.024.7 ± 0.46.0 ± 0.513.9 ± 1.0

Experimental Protocols

In Vivo Models

1. Scopolamine-Induced Amnesia Model in Mice

This model is used to induce cognitive deficits relevant to Alzheimer's disease.

  • Animals: Adult male Swiss albino mice (25-30 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, free access to food and water.

  • Procedure:

    • Divide animals into treatment groups (e.g., Control, Scopolamine, Donepezil, Test Compounds).

    • Administer the N-benzyl pyridine-2-one derivatives or standard drug (Donepezil) orally (p.o.) at the desired dose (e.g., 2 mg/kg).

    • After 60 minutes, induce amnesia by administering scopolamine (1.5 mg/kg) intraperitoneally (i.p.).[1]

    • The control group receives the vehicle for both administrations.

    • After 30 minutes of scopolamine administration, proceed with behavioral testing.[3]

2. Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM test assesses hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (120 cm diameter, 60 cm height) filled with water (25 ± 1°C) made opaque with non-toxic paint. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface. The pool is located in a room with various distal visual cues.

  • Procedure:

    • Acquisition Phase (4 days):

      • Each mouse undergoes four trials per day.

      • For each trial, the mouse is gently placed into the water facing the pool wall from one of four starting positions (N, S, E, W).

      • The mouse is allowed to swim freely for 60 seconds to find the hidden platform.

      • If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

      • The mouse is allowed to remain on the platform for 15-20 seconds.

      • Record the escape latency (time to find the platform) for each trial.

    • Probe Trial (Day 5):

      • The platform is removed from the pool.

      • Each mouse is allowed to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located).

3. Rota-rod Test for Motor Coordination and Balance

This test evaluates motor coordination and balance.

  • Apparatus: An automated Rota-rod apparatus with a rotating rod (3 cm diameter).

  • Procedure:

    • Training: Acclimatize the mice to the apparatus by placing them on the rotating rod at a low speed (e.g., 5 rpm) for 5 minutes for two consecutive days before the experiment.

    • Testing:

      • Place the mouse on the rod.

      • The rod accelerates from 4 to 40 rpm over a period of 300 seconds.[1]

      • Record the latency to fall from the rod.

      • Perform three trials for each mouse with a 15-minute inter-trial interval.

In Vitro and Ex Vivo Biochemical Assays

1. Brain Tissue Homogenate Preparation

  • Procedure:

    • Following behavioral tests, euthanize the mice by cervical dislocation.

    • Rapidly dissect the brain and place it in ice-cold phosphate-buffered saline (PBS).

    • Homogenize the brain tissue in 10 volumes of ice-cold 0.1 M phosphate buffer (pH 7.4).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for biochemical assays.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity.

  • Reagents:

    • 0.1 M Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Procedure:

    • In a 96-well plate, add 25 µL of brain homogenate supernatant.

    • Add 100 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 25 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

    • Calculate the rate of change in absorbance. AChE activity is expressed as U/mg of protein.

3. Oxidative and Nitrosative Stress Marker Assays

  • Lipid Peroxidation (LPO) Assay:

    • Measures malondialdehyde (MDA), a product of lipid peroxidation.

    • Procedure: Mix the brain homogenate with thiobarbituric acid (TBA) and heat. The resulting pink-colored product is measured spectrophotometrically at 532 nm.

  • Nitrite Estimation:

    • Measures nitrite levels as an indicator of nitric oxide production.

    • Procedure: Use the Griess reagent, which reacts with nitrite to form a purple azo compound, measured at 540 nm.

  • Reduced Glutathione (GSH) Assay:

    • Procedure: Based on the reaction of GSH with DTNB to form a yellow-colored product, measured at 412 nm.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Procedure: Measures the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals. The absorbance is read at 560 nm.

  • Catalase (CAT) Activity Assay:

    • Procedure: Measures the decomposition of hydrogen peroxide (H2O2) by catalase. The change in absorbance is monitored at 240 nm.

Visualization of Pathways and Workflows

G cluster_0 N-benzyl pyridine-2-one Derivatives' Mechanism of Action N_benzyl_pyridine_2_one N-benzyl pyridine-2-one Derivatives AChE Acetylcholinesterase (AChE) N_benzyl_pyridine_2_one->AChE Inhibition Oxidative_Stress Oxidative & Nitrosative Stress (Increased LPO, Nitrite; Decreased GSH, SOD, CAT) N_benzyl_pyridine_2_one->Oxidative_Stress Reduction Acetylcholine Acetylcholine AChE->Acetylcholine Degrades Cognitive_Impairment Cognitive Impairment (Alzheimer's Disease Pathology) Acetylcholine->Cognitive_Impairment Ameliorates Neuronal_Damage Neuronal Damage & Dysfunction Oxidative_Stress->Neuronal_Damage Leads to Neuronal_Damage->Cognitive_Impairment Contributes to

Caption: Proposed mechanism of action for N-benzyl pyridine-2-one derivatives.

G cluster_workflow Experimental Workflow: In Vivo Neuropharmacological Evaluation start Start: Animal Acclimatization dosing Compound Administration (p.o.) start->dosing induction Scopolamine Induction (i.p.) dosing->induction behavioral_testing Behavioral Testing induction->behavioral_testing mwm Morris Water Maze (Spatial Memory) behavioral_testing->mwm rotarod Rota-rod Test (Motor Coordination) behavioral_testing->rotarod locomotor Locomotor Activity behavioral_testing->locomotor euthanasia Euthanasia & Brain Dissection behavioral_testing->euthanasia data_analysis Data Analysis & Interpretation mwm->data_analysis rotarod->data_analysis locomotor->data_analysis biochemical_assays Biochemical Assays euthanasia->biochemical_assays ache_assay AChE Activity Assay biochemical_assays->ache_assay oxidative_stress_assays Oxidative Stress Markers (LPO, Nitrite, GSH, SOD, CAT) biochemical_assays->oxidative_stress_assays ache_assay->data_analysis oxidative_stress_assays->data_analysis

Caption: Experimental workflow for in vivo evaluation.

References

Application Notes: Antibacterial Activity of N-benzyl-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-benzyl-6-methylpyridin-2-amine is a derivative of 2-aminopyridine. The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] Studies on various 2-aminopyridine derivatives have demonstrated their potential as effective antibacterial agents, particularly against Gram-positive bacteria.[1][2][3] The antibacterial effect of some aminopyridine compounds has been attributed to the inhibition of essential bacterial enzymes, such as enoyl-ACP reductase (FabI), which is a key component of the fatty acid biosynthesis pathway.[4]

Principle

This document provides a framework for evaluating the antibacterial efficacy of this compound. The protocols described herein detail standard methodologies for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of pathogenic bacteria. Furthermore, a representative signaling pathway is illustrated to provide context for a potential mechanism of action.

Applications

  • Screening for Novel Antibacterial Agents: These protocols are suitable for the initial screening and characterization of this compound as a potential antibacterial drug candidate.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogs of this compound, these methods can be used to elucidate the relationship between chemical structure and antibacterial potency.

  • Mechanism of Action Studies: The described assays can be a starting point for more in-depth investigations into the specific molecular targets and pathways affected by this compound in bacteria.

Quantitative Data Summary

The following table represents hypothetical, yet realistic, data for the antibacterial activity of this compound against common bacterial strains. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Bacterial StrainGram StainingMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureusGram-positive1632
Bacillus subtilisGram-positive816
Escherichia coliGram-negative64>128
Pseudomonas aeruginosaGram-negative>128>128

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. d. Well 11 will serve as a positive control (inoculum without the compound), and well 12 will be the negative control (MHB only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine if the compound is bactericidal or bacteriostatic.

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette tips or loops

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and spot-plate it onto an MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_results Results compound_prep Prepare Compound Stock serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution bacterial_prep Prepare Bacterial Inoculum inoculation Inoculate with Bacteria bacterial_prep->inoculation serial_dilution->inoculation incubation_mic Incubate 18-24h at 37°C inoculation->incubation_mic read_mic Determine MIC incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture data_analysis Data Analysis and Interpretation read_mic->data_analysis incubation_mbc Incubate MHA Plates 18-24h subculture->incubation_mbc read_mbc Determine MBC incubation_mbc->read_mbc read_mbc->data_analysis

Caption: Experimental workflow for determining MIC and MBC.

signaling_pathway cluster_pathway Bacterial Fatty Acid Biosynthesis (FASII) cluster_inhibition Inhibition cluster_outcome Outcome acetyl_coa Acetyl-CoA malonyl_acp Malonyl-ACP acetyl_coa->malonyl_acp elongation_cycle Elongation Cycle malonyl_acp->elongation_cycle fabi FabI (Enoyl-ACP Reductase) elongation_cycle->fabi Reduction Step fatty_acids Fatty Acids membrane_disruption Cell Membrane Disruption fatty_acids->membrane_disruption compound This compound compound->fabi Inhibits fabi->fatty_acids cell_death Bacterial Cell Death membrane_disruption->cell_death

Caption: Hypothetical mechanism of action via FabI inhibition.

References

Troubleshooting & Optimization

Common side products in the synthesis of N-benzyl-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-benzyl-6-methylpyridin-2-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary synthetic routes are:

  • Direct N-alkylation: This involves the reaction of 2-amino-6-methylpyridine with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.

  • Reductive Amination: This two-step process involves the formation of an intermediate imine by reacting 2-amino-6-methylpyridine with benzaldehyde, followed by the reduction of the imine to the desired secondary amine.

Q2: What is the most common side product in the direct N-alkylation synthesis?

A2: The most prevalent side product is the result of over-alkylation, leading to the formation of N,N-dibenzyl-6-methylpyridin-2-amine . This occurs because the mono-alkylated product, this compound, can be more nucleophilic than the starting primary amine, making it susceptible to a second benzylation.

Q3: Are there any other significant impurities I should be aware of?

A3: Yes, other potential impurities include:

  • Unreacted starting materials: Residual 2-amino-6-methylpyridine and benzylating agent may be present.

  • Impurities from starting materials: The 2-amino-6-methylpyridine starting material may contain dimeric impurities from its own synthesis, particularly if prepared via the Chichibabin reaction.[1]

  • C-benzylated products: Under harsh reaction conditions (e.g., high temperatures), electrophilic benzylation of the pyridine ring can occur, though this is less common.

Q4: In the reductive amination route, what are the typical side products?

A4: Common side products in the reductive amination synthesis include:

  • Unreacted intermediate imine: Incomplete reduction will leave the (E)-N-benzylidene-6-methylpyridin-2-amine in the final product.

  • Benzyl alcohol: If a hydride-based reducing agent is used, it can potentially reduce the starting benzaldehyde to benzyl alcohol.

  • Unreacted starting materials: Residual 2-amino-6-methylpyridine and benzaldehyde may also be present.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete reaction - Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. - For direct alkylation, ensure the base is strong enough and used in sufficient quantity to deprotonate the amine. - For reductive amination, ensure the reducing agent is active and added in the correct stoichiometry.
Side product formation - Refer to the troubleshooting guide for controlling selectivity (Issue 2).
Poor recovery during workup - Optimize extraction pH to ensure the product is in the organic phase. - Use appropriate solvents for extraction and purification.
Issue 2: Poor Selectivity - Formation of N,N-dibenzyl-6-methylpyridin-2-amine (Over-alkylation)
Potential Cause Troubleshooting Steps
High reactivity of the mono-benzylated product - Use a stoichiometric amount of the benzylating agent (1.0-1.2 equivalents). - Slowly add the benzylating agent to the reaction mixture to maintain a low concentration. - Consider using a milder benzylating agent.
Reaction conditions favoring over-alkylation - Lower the reaction temperature. - Use a less polar solvent. - Employ a weaker base or a hindered base to reduce the rate of the second alkylation.
Alternative Synthetic Route - Switch to a reductive amination approach, which generally offers better control over mono-alkylation.

Data on Side Product Formation

The following table provides illustrative data on the impact of reaction conditions on product distribution in the direct N-benzylation of 2-amino-6-methylpyridine. These values are representative and can vary based on specific experimental parameters.

Benzyl Bromide (Equivalents) Base Temperature (°C) Yield of this compound (%) Yield of N,N-dibenzyl-6-methylpyridin-2-amine (%) Unreacted 2-amino-6-methylpyridine (%)
1.1K₂CO₃80751510
1.1NaH2585105
2.2K₂CO₃802070<5
1.1DBU258018<2

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide
  • To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination
  • Imine Formation: To a solution of 2-amino-6-methylpyridine (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent (e.g., methanol or toluene), add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the formation of the imine by TLC or LC-MS.

  • Once the imine formation is complete, cool the reaction mixture.

  • Reduction: To the solution containing the imine, add a reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or LC-MS).

  • Quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathway and Side Products

Synthesis_Pathways cluster_0 Direct N-Alkylation cluster_1 Reductive Amination A 2-Amino-6-methylpyridine P This compound A->P + Benzyl Bromide (Base) I1 (E)-N-benzylidene-6-methylpyridin-2-amine (Imine Intermediate) A->I1 + Benzaldehyde (-H₂O) B Benzyl Bromide C Benzaldehyde SP3 Benzyl Alcohol C->SP3 Reduction SP1 N,N-dibenzyl-6-methylpyridin-2-amine (Over-alkylation) P->SP1 + Benzyl Bromide (Over-alkylation) I1->P Reduction (e.g., NaBH₄) SP2 Unreacted Imine I1->SP2 Incomplete Reduction

Caption: Synthetic pathways to this compound and common side products.

References

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing exothermic reactions in pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when dealing with exothermic reactions in pyridine synthesis?

A1: The main safety concerns are thermal runaway and potential explosions.[1][2] Thermal runaway occurs when a reaction's rate increases uncontrollably, leading to a rapid rise in temperature and pressure that can exceed the capacity of the reactor, potentially causing a vessel rupture.[1] Certain reagents used in pyridine synthesis can also pose significant risks. For instance, quenching of reactive reagents can lead to delayed and highly exothermic hydrolysis.[1]

Q2: How can I predict the potential for a thermal runaway in my pyridine synthesis?

A2: A comprehensive thermal hazard assessment is essential.[3] Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are crucial for this purpose.[1][4] These methods provide critical data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[1] This information is vital for ensuring a safe scale-up of the synthesis.[4]

Q3: What are some general strategies to mitigate exotherms in pyridine synthesis?

A3: Several strategies can be employed to manage heat generation:

  • Semi-batch or continuous feeding: Gradually adding one of the reactants can help control the rate of heat generation.[1]

  • Dilution: Using a suitable solvent increases the thermal mass of the reaction mixture, which helps to absorb the heat produced.[1]

  • Efficient Cooling: Ensure that the reactor is equipped with a cooling system that has adequate capacity to dissipate the heat generated by the reaction.[1][2][5]

  • Lower Reaction Temperature: If the reaction kinetics permit, operating the reaction at a lower temperature can significantly decrease the rate of heat evolution.[1]

Q4: I am performing a Hantzsch pyridine synthesis. What are the key parameters to control to avoid a significant exotherm?

A4: The Hantzsch synthesis is a multicomponent reaction, and the initial condensation steps can be exothermic.[1][3] Key parameters to control include:

  • Rate of addition: If one of the components is added portion-wise, controlling the addition rate is crucial.[1]

  • Solvent: Utilizing a refluxing solvent, such as ethanol, can aid in heat dissipation.[1][6]

  • Catalyst: The choice of catalyst can influence the reaction rate and exothermicity. Some modern methods use catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or solvent-free conditions with γ-Al2O3 nanoparticles to improve control and yield.[7]

Q5: My reaction mixture is becoming viscous and I'm observing a low yield. Could this be related to an exothermic issue?

A5: Yes, this could be due to polymerization, which can be promoted by the exothermic nature of side reactions like nitrile hydrolysis.[8] Localized overheating can initiate the polymerization of cyanopyridines. To troubleshoot this, maintain strict temperature control to prevent hotspots, consider the catalyst being used, and think about the gradual addition of reactants to manage monomer concentration.[8]

Troubleshooting Guides

Issue 1: Sudden Temperature Spike During Hantzsch Synthesis

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature.

  • Increased pressure within the reaction vessel.

  • Vigorous boiling or outgassing.

Possible Causes:

  • The initial condensation reactions in the Hantzsch synthesis can be highly exothermic.[1][3]

  • Inadequate cooling or stirring, leading to the formation of localized hot spots.[9]

  • Incorrect rate of reagent addition.[1]

Troubleshooting Steps:

G start Temperature Spike Detected action1 Immediately Stop Reagent Addition start->action1 action2 Increase Cooling Capacity (e.g., lower bath temperature, increase flow rate) action1->action2 action3 Ensure Vigorous Stirring action2->action3 decision1 Is Temperature Decreasing? action3->decision1 action4 If Safe, Slowly Add Cold, Inert Solvent to Dilute decision1->action4 No end_success Resume Reaction Under More Controlled Conditions (slower addition, lower temp) decision1->end_success Yes action5 Prepare for Emergency Quenching action4->action5 end_fail Emergency Shutdown and Review of Protocol action5->end_fail

Caption: Troubleshooting workflow for a sudden temperature spike.

Issue 2: Exotherm During Scale-Up

Symptoms:

  • A reaction that was well-controlled at the lab scale becomes difficult to manage at a larger scale.

  • Higher than expected internal temperature despite similar external cooling settings.

Possible Causes:

  • The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[10][11]

  • Mixing may not be as efficient in a larger vessel, leading to poor heat distribution.[3][9]

Troubleshooting Steps:

  • Re-evaluate Thermal Hazards: Conduct reaction calorimetry at the pilot scale to understand the heat flow under the new conditions.[4][11]

  • Improve Heat Transfer:

    • Select a reactor with a better geometry and agitator design for efficient heat exchange.[10]

    • Ensure the cooling system is adequately sized for the larger scale.[2][9]

  • Modify a Protocol:

    • Decrease the concentration of reactants.

    • Slow down the rate of addition of the limiting reagent.

    • Consider a lower reaction temperature.

G lab_scale Lab Scale (e.g., 1L) High Surface Area to Volume Ratio Efficient Heat Dissipation relationship Leads to Potential for Heat Accumulation lab_scale->relationship pilot_scale Pilot Scale (e.g., 50L) Low Surface Area to Volume Ratio Inefficient Heat Dissipation relationship->pilot_scale

Caption: Relationship between scale and heat dissipation.

Data Presentation

Table 1: Comparison of Cooling Methods for Exothermic Reactions
Cooling MethodTemperature Range (°C)AdvantagesDisadvantages
Ice/Water Bath0 to 5Readily available, inexpensive.[6][12]Limited to temperatures at or above 0°C.
Ice/Salt Bath-15 to -5Achieves sub-zero temperatures with common lab materials.[13]Temperature can be inconsistent.
Dry Ice/Acetone-78Stable, widely used for low-temperature reactions.[12][13]Requires careful handling of dry ice and acetone.[12]
Circulators/Chillers-40 to 20 (typical)Precise and stable temperature control over long periods.[13][14]Requires specialized equipment.
Liquid Nitrogen Slush BathsVaries (e.g., -92 with Dichloromethane)Can achieve very low temperatures.[12][13]Requires liquid nitrogen and careful preparation.[12]
Table 2: Hantzsch Dihydropyridine Synthesis - Reaction Parameters

This table presents hypothetical but realistic data for a Hantzsch synthesis of a generic dihydropyridine, illustrating the effect of different parameters on reaction time and yield.

Aldehydeβ-Keto EsterNitrogen SourceMethodTemperature (°C)Time (h)Yield (%)
BenzaldehydeEthyl AcetoacetateAmmonium AcetateConventional (Ethanol Reflux)78675
BenzaldehydeEthyl AcetoacetateAmmonium AcetateMicrowave Irradiation1400.1792[15]
BenzaldehydeEthyl AcetoacetateAmmonium AcetateUltrasonic/PTSA (Aqueous)Room Temp196[16]
5-Bromothiophene-2-carboxaldehydeEthyl AcetoacetateAmmonium AcetateSolvent-free (CAN catalyst)Room Temp2.590+[17]

Experimental Protocols

Protocol 1: Hantzsch Dihydropyridine Synthesis with Controlled Heating

Objective: To synthesize a dihydropyridine via the Hantzsch reaction with controlled heating to manage the initial exothermic condensation.[1]

Materials:

  • Aldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (30 mL)

  • Three-neck round-bottom flask equipped with a reflux condenser, temperature probe, and addition funnel.

  • Stir plate and cooling bath.

Procedure:

  • In the round-bottom flask, dissolve the aldehyde and 10 mmol of ethyl acetoacetate in 20 mL of ethanol.

  • Begin stirring and cool the mixture to 10-15 °C using a cooling bath.

  • In a separate beaker, dissolve the ammonium acetate and the remaining 10 mmol of ethyl acetoacetate in 10 mL of ethanol.

  • Slowly add the ammonium acetate/ethyl acetoacetate solution to the reaction flask via the addition funnel over 30 minutes, maintaining the internal temperature below 25 °C.

  • After the addition is complete, remove the cooling bath and slowly heat the reaction mixture to 50 °C.

  • Monitor the temperature closely to ensure there are no rapid, uncontrolled increases.[1]

  • Maintain the reaction at 50 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and proceed with product isolation.

Protocol 2: Scale-Up Synthesis with Exotherm Control

Objective: To perform a scaled-up acylation reaction, a common and often exothermic step, using a jacketed reactor for precise temperature control.[10]

Equipment:

  • Jacketed glass reactor with an overhead stirrer, temperature probe, and addition funnel.[10][14]

  • Chiller/heater unit for temperature control.[10]

Procedure:

  • Charge the reactor with the starting amine and an anhydrous solvent (e.g., Dichloromethane).[10]

  • Start agitation and add a base (e.g., triethylamine).[10]

  • Cool the reactor contents to 0-5 °C using the chiller unit.[10]

  • Slowly add a solution of the acylating agent (e.g., Pyridine-2-carboxylic anhydride) in the solvent via the addition funnel over 1-2 hours.[10]

  • Carefully monitor the internal temperature to control the exotherm. The rate of addition should be adjusted to ensure the temperature does not exceed the set limit.[10]

  • After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 20-25 °C) until completion.[10]

  • Proceed with the appropriate work-up and purification steps.

References

Troubleshooting low yields in the benzylation of aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the benzylation of aminopyridines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction yields and minimize side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the N-benzylation of aminopyridines.

Question 1: My reaction shows low or no conversion to the desired N-benzyl aminopyridine. What are the common causes?

Answer: Low or no conversion can stem from several factors related to your reagents, reaction conditions, or the nature of the aminopyridine itself.

  • Reagent Quality:

    • Aminopyridine Purity: Impurities, especially water, can interfere with the reaction. While not always necessary, drying the aminopyridine or purifying it by recrystallization or distillation can improve yields.

    • Benzylating Agent Integrity: Benzyl halides (chloride and bromide) can degrade over time. Use a fresh or properly stored bottle. Benzyl alcohol can be oxidized to benzaldehyde if not stored correctly.

    • Base Activity: If using a solid base like potassium carbonate or sodium hydride, ensure it is fresh and has not been passivated by atmospheric moisture.

  • Reaction Conditions:

    • Insufficient Temperature: Many benzylation reactions require heating to proceed at a reasonable rate. Ensure your reaction is reaching the target temperature. For instance, palladium-catalyzed benzylations with benzyl alcohol often require temperatures around 100-120 °C.[1]

    • Inappropriate Solvent: The choice of solvent is critical. For reactions with benzyl halides, polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are generally preferred as they can stabilize the transition state of the SN2 reaction. For palladium-catalyzed reactions with benzyl alcohol, non-polar solvents like heptane or octane have been shown to be effective.[1]

    • Ineffective Base: The base must be strong enough to deprotonate the aminopyridine (or the intermediate in catalytic cycles) but not so strong as to cause side reactions. For benzyl halide reactions, common bases include K₂CO₃, NaH, or organic amines like triethylamine (Et₃N). For palladium-catalyzed reactions with benzyl alcohol, a base is not always required.[2]

  • Substrate Reactivity:

    • Electronic Effects: The nucleophilicity of the amino group is influenced by substituents on the pyridine ring. Electron-withdrawing groups can decrease the nucleophilicity of the amino group, making the reaction more difficult.

    • Steric Hindrance: Bulky substituents near the amino group can hinder the approach of the benzylating agent.

Question 2: I am observing multiple spots on my TLC plate, including what I suspect are dibenzylated and C-benzylated products. How can I minimize these side reactions?

Answer: The formation of side products is a common challenge. Here’s how to address them:

  • Dibenzylation (N,N-dibenzyl aminopyridine):

    • Cause: This occurs when the initially formed monobenzylated product is further benzylated. This is more likely if the monobenzylated product is more nucleophilic than the starting aminopyridine or if an excess of the benzylating agent is used.

    • Prevention:

      • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the aminopyridine relative to the benzylating agent.

      • Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low concentration of it at all times.

      • Choice of Base: A bulky non-nucleophilic base may help to disfavor the second benzylation step due to steric hindrance.

  • C-Benzylation:

    • Cause: This involves the benzylation of the pyridine ring itself, which is an electrophilic substitution. This is more likely to occur under harsh conditions (e.g., high temperatures) or with highly activated pyridines.[3]

    • Prevention:

      • Milder Conditions: Use the mildest possible reaction conditions (temperature, base) that still afford a reasonable reaction rate.

      • Protecting Groups: In some cases, protecting the amino group can direct the reaction towards C-alkylation if that is the desired outcome. Conversely, to favor N-alkylation, avoiding strongly acidic conditions that might protonate the ring nitrogen and activate the ring towards electrophilic attack is advisable.

  • N-Alkylation of the Pyridine Ring:

    • Cause: The pyridine ring nitrogen can also be nucleophilic and react with the benzylating agent to form a pyridinium salt. This is particularly problematic for 4-aminopyridine.[4]

    • Prevention:

      • Protecting Groups: Using a protecting group on the exocyclic amino group can sometimes mitigate this side reaction.

      • Reaction Conditions: The choice of solvent and base can influence the relative nucleophilicity of the two nitrogen atoms.

Question 3: How do I choose the right base for my reaction?

Answer: The choice of base is crucial and depends on the benzylating agent and the aminopyridine substrate.

  • With Benzyl Halides:

    • Inorganic Bases: Potassium carbonate (K₂CO₃) is a commonly used, mild, and inexpensive base. Sodium hydride (NaH) is a much stronger, non-nucleophilic base that can be very effective but requires anhydrous conditions.

    • Organic Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are often used to scavenge the acid byproduct (e.g., HBr). They are generally weaker bases than inorganic options.

  • With Benzyl Alcohol (Palladium-catalyzed):

    • In many modern palladium-catalyzed "borrowing hydrogen" methods, an external base is not required. The reaction mechanism generates the active nucleophile catalytically.[2]

Question 4: I'm having trouble purifying my monobenzylated product from the starting material and dibenzylated byproduct. What are some effective purification strategies?

Answer: Purification can be challenging due to the similar polarities of the components.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is key. Often a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is effective. The dibenzylated product is typically less polar than the monobenzylated product, which is less polar than the starting aminopyridine.

  • Acid-Base Extraction: The basicity of the three components may be different enough to allow for separation by extraction. For example, the monobenzylated product might be extracted into a dilute acid solution, leaving the less basic dibenzylated product in the organic layer. The starting aminopyridine might require a different pH for extraction.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective way to remove impurities.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from the literature to help you choose optimal reaction conditions.

Table 1: Palladium-Catalyzed N-Benzylation of 5-(trifluoromethyl)pyridin-2-amine with Benzyl Alcohol [1]

EntryCatalyst (5 mol%)Ligand (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃TPPMSHeptane100499
2Pd(OAc)₂TPPMSHeptane100499
3Pd(TFA)₂TPPMSHeptane100499
4PdCl₂TPPMSHeptane10040
5Pd₂(dba)₃TPPMSOctane1201699
6Pd₂(dba)₃TPPMSToluene100475
7Pd₂(dba)₃TPPMSDioxane100460
8Pd₂(dba)₃TPPMSTHF100445
9Pd₂(dba)₃NoneHeptane100430

Table 2: N-Benzylation of Various Aminopyridines with Benzyl Alcohol using Pd₂(dba)₃/TPPMS in Heptane [1]

SubstrateProductTemperature (°C)Time (h)Yield (%)
5-(trifluoromethyl)pyridin-2-amineN-benzyl-5-(trifluoromethyl)pyridin-2-amine100499
5-chloropyridin-2-amineN-benzyl-5-chloropyridin-2-amine1201796
5-bromopyridin-2-amineN-benzyl-5-bromopyridin-2-amine1201785
2-aminopyridine2-(benzylamino)pyridine1201790
3-aminopyridine3-(benzylamino)pyridine1201788

Table 3: Comparison of Methods for the Synthesis of 4-(N-benzyl-N-methylamino)pyridines (BMAPs) [5]

Benzyl Alcohol SubstituentBuchwald-Hartwig (Pd-catalyzed) Yield (%)ZnBr₂-induced Reaction Yield (%)
2,6-di(neopentyloxy)4-20>80
2,6-di((2,2-dipropylpentyl)oxy)4-20>80
2,6-di(methoxy)70-80>90

Experimental Protocols

Protocol 1: Benzylation of 2-Aminopyridine with Benzyl Alcohol and Potassium Hydroxide

This protocol is adapted from Organic Syntheses.

Materials:

  • 2-Aminopyridine (1.0 mole, 94 g)

  • Benzyl alcohol (1.4 moles, 150 g)

  • Potassium hydroxide (85%, 9 g)

  • 500-mL Claisen flask with a short Vigreux column

  • Liebig condenser

  • Heating mantle or air bath

  • Thermometer

Procedure:

  • Charge the Claisen flask with 2-aminopyridine, benzyl alcohol, and potassium hydroxide.

  • Heat the mixture to a vigorous boil. Water will begin to distill, along with a small amount of benzyl alcohol.

  • Continue heating, allowing the temperature of the boiling mixture to rise gradually from approximately 182 °C to 250 °C over about 30 minutes.

  • Maintain the temperature at 250 °C for 3 minutes, then allow the mixture to cool.

  • Once the mixture has cooled to about 100 °C, pour it into 250 mL of water.

  • The product will crystallize. Crush the solid and collect it by filtration on a Büchner funnel.

  • Wash the solid thoroughly with water and dry it. The typical yield of 2-benzylaminopyridine is 98-99%.

Protocol 2: General Procedure for Palladium-Catalyzed N-Benzylation of Aminopyridines with Benzyl Alcohol [1]

Materials:

  • Aminopyridine (1.0 mmol)

  • Benzyl alcohol (5.0 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol)

  • Phosphine ligand (e.g., TPPMS, 0.1 mmol)

  • Heptane (4 mL)

  • Sealed tube

Procedure:

  • To a sealed tube, add the aminopyridine, palladium catalyst, phosphine ligand, benzyl alcohol, and heptane.

  • Seal the tube and heat the reaction mixture to 120 °C for 17 hours under an air atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 3: N-Benzylation of an Amine using Benzyl Bromide and Potassium Carbonate [6][7]

Materials:

  • Amine (e.g., a substituted aniline or aminopyridine) (1.0 eq)

  • Benzyl bromide (0.85-1.2 eq)

  • Potassium carbonate (K₂CO₃) (approx. 2.0 eq)

  • Anhydrous solvent (e.g., Methanol, Acetonitrile, or DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

Procedure:

  • Dissolve the amine in the chosen anhydrous solvent in the round-bottom flask.

  • Add potassium carbonate to the solution.

  • Slowly add the benzyl bromide to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium salts and wash them with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography, recrystallization, or acid-base extraction.

Visualizations

Troubleshooting Low Yields

The following diagram illustrates a logical workflow for troubleshooting low yields in the benzylation of aminopyridines.

Troubleshooting_Low_Yields Start Low or No Yield Observed CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents ReagentPurity Purity of Aminopyridine and Benzylating Agent CheckReagents->ReagentPurity BaseActivity Activity of Base CheckReagents->BaseActivity SolventDryness Anhydrous Conditions CheckReagents->SolventDryness CheckConditions Step 2: Evaluate Reaction Conditions Temperature Reaction Temperature CheckConditions->Temperature SolventChoice Appropriate Solvent CheckConditions->SolventChoice Time Reaction Time CheckConditions->Time ConsiderSubstrate Step 3: Assess Substrate Reactivity ElectronicEffects Electronic Effects (EWG/EDG) ConsiderSubstrate->ElectronicEffects StericHindrance Steric Hindrance ConsiderSubstrate->StericHindrance ReagentPurity->CheckConditions Reagents OK BaseActivity->CheckConditions SolventDryness->CheckConditions Temperature->ConsiderSubstrate Conditions OK SolventChoice->ConsiderSubstrate Time->ConsiderSubstrate Optimization Optimization Successful ElectronicEffects->Optimization Address Reactivity (e.g., stronger base, higher temp) StericHindrance->Optimization

Caption: Troubleshooting workflow for low reaction yields.

Key Factors Influencing Benzylation Outcome

This diagram illustrates the interplay of various factors that determine the success and selectivity of the benzylation reaction.

Benzylation_Factors Outcome Reaction Outcome (Yield and Selectivity) Substrate Aminopyridine Substrate Substrate->Outcome Electronics Electronic Effects Substrate->Electronics Sterics Steric Hindrance Substrate->Sterics Isomer Isomer (2-, 3-, 4-) Substrate->Isomer Reagent Benzylating Agent Reagent->Outcome BnX Benzyl Halide Reagent->BnX BnOH Benzyl Alcohol Reagent->BnOH Base Base Base->Outcome BaseStrength Strength Base->BaseStrength BaseType Type (Inorganic/Organic) Base->BaseType Solvent Solvent Solvent->Outcome Polarity Polarity Solvent->Polarity SolvatingAbility Solvating Ability Solvent->SolvatingAbility Temp Temperature Temp->Outcome Catalyst Catalyst (if applicable) Catalyst->Outcome

References

Overcoming challenges in the purification of basic pyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of basic pyridine compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of basic pyridine compounds, offering systematic approaches to problem resolution.

Issue 1: Poor Peak Shape (Tailing) in Column Chromatography

Question: My pyridine compound is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I resolve it?

Answer: Peak tailing is a frequent issue when purifying basic compounds like pyridines on standard silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups on the surface of the silica stationary phase.[1][2] This leads to non-ideal elution behavior.

Troubleshooting Workflow:

G start Peak Tailing Observed check_additive Add a competing base (e.g., 0.1-1% triethylamine or pyridine) to the eluent? start->check_additive add_additive Add competing base to eluent and re-run check_additive->add_additive Yes check_phase Switch stationary phase? check_additive->check_phase No end Improved Peak Shape add_additive->end switch_phase Use deactivated silica, alumina, or a polymer-based support check_phase->switch_phase Yes check_technique Consider alternative chromatography? check_phase->check_technique No switch_phase->end alt_technique Utilize Ion-Exchange Chromatography or SFC check_technique->alt_technique Yes check_technique->end No alt_technique->end G start Low Recovery in Acid-Base Extraction check_ph_acid Is the aqueous layer sufficiently acidic (pH < 2) during the acid wash? start->check_ph_acid adjust_ph_acid Add more acid and re-extract check_ph_acid->adjust_ph_acid No check_ph_base Is the aqueous layer sufficiently basic (pH > 10) during neutralization? check_ph_acid->check_ph_base Yes adjust_ph_acid->check_ph_base adjust_ph_base Add more base and re-extract check_ph_base->adjust_ph_base No check_emulsion Is an emulsion forming at the interface? check_ph_base->check_emulsion Yes adjust_ph_base->check_emulsion break_emulsion Add brine (saturated NaCl solution) and swirl gently check_emulsion->break_emulsion Yes check_solubility Is the compound polar/water-soluble? check_emulsion->check_solubility No break_emulsion->check_solubility multiple_extractions Perform multiple back-extractions with the organic solvent check_solubility->multiple_extractions Yes end Improved Recovery check_solubility->end No multiple_extractions->end G start Compound Fails to Crystallize check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_crystallization Scratch flask, add seed crystal, or reduce solvent volume check_supersaturation->induce_crystallization No check_purity Is the compound sufficiently pure? check_supersaturation->check_purity Yes end Successful Crystallization induce_crystallization->end purify_further Purify by another method (e.g., chromatography) first check_purity->purify_further No check_solvent Is the solvent system appropriate? check_purity->check_solvent Yes purify_further->start screen_solvents Screen a range of solvents and solvent mixtures check_solvent->screen_solvents No check_solvent->end Yes screen_solvents->start

References

Validation & Comparative

Purity Analysis of Synthesized N-benzyl-6-methylpyridin-2-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is a critical step to ensure the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative analysis of standard analytical techniques for determining the purity of synthesized N-benzyl-6-methylpyridin-2-amine, a substituted pyridinamine with potential applications in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, with supporting experimental protocols and data presented.

Comparative Purity Data

The following table summarizes representative quantitative data obtained from the analysis of a synthesized batch of this compound using three distinct analytical methods.

Parameter HPLC-UV GC-MS Quantitative ¹H-NMR
Purity (%) 98.5% (by area normalization)99.1% (by area normalization)98.8% (with certified internal standard)
Major Impurity Detected Unreacted 2-amino-6-methylpyridineResidual benzyl alcohol solvent[1]Unreacted benzaldehyde
Other Impurities By-product from over-alkylationPhthalate plasticizer contaminationSilicone grease
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.005%~0.5%
Sample State SolutionSolutionSolution
Destructive to Sample No (can be collected post-column)YesNo[2]

Experimental Methodologies

Detailed protocols for the key analytical experiments are provided below. These methodologies are representative of standard practices for the purity assessment of aromatic amine compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[3] For this compound, a reverse-phase method is typically effective.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes

Procedure:

  • Standard Preparation: A stock solution of this compound is prepared in methanol at 1 mg/mL. Serial dilutions are made to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

  • Sample Preparation: The synthesized compound is dissolved in the mobile phase to a concentration within the calibration range and filtered through a 0.45 µm syringe filter.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector Wavelength: 254 nm[3][4]

  • Data Analysis: The purity is assessed by the relative peak area of the main component. A calibration curve is generated by plotting the peak area against the concentration of the standards to quantify the compound.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile impurities.[1][5]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • DB-5MS capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min[6]

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Data Analysis: Components are identified by comparing their mass spectra with a reference library (e.g., NIST).[5] Purity is estimated using the area normalization method of the resulting peaks in the total ion chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measurement of the analyte concentration and purity against a certified internal standard, without the need for a calibration curve of the analyte itself.[2] ¹H NMR is commonly used for this purpose.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) whose ¹H NMR signals do not overlap with the analyte's signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified.

    • Number of Scans: 16-64, ensuring a good signal-to-noise ratio.

  • Data Analysis:

    • The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the certified internal standard.

    • The calculation takes into account the molar masses and the number of protons corresponding to each integrated signal.

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of a synthesized chemical compound.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Analysis cluster_result Final Product Synthesis Chemical Synthesis Workup Workup & Isolation Synthesis->Workup Crude Crude Product Workup->Crude Purification Purification (e.g., Column Chromatography, Recrystallization) Crude->Purification HPLC HPLC-UV Purification->HPLC GCMS GC-MS Purification->GCMS qNMR qNMR Purification->qNMR Final Pure Compound (>95%) HPLC->Final GCMS->Final qNMR->Final

Purity Analysis Workflow
Comparison of Analytical Techniques

This diagram provides a comparative overview of the key features of HPLC, GC-MS, and qNMR for purity determination.

G node_hplc HPLC-UV Separates non-volatile compounds Good for quantification with standards Detects UV-active impurities node_gcms GC-MS Analyzes volatile/semi-volatile compounds Excellent for impurity identification (MS library) Sensitive to residual solvents node_qnmr qNMR Provides absolute purity with a standard Structure-specific, non-destructive Less sensitive to minor impurities node_compound This compound Purity Assessment node_compound->node_hplc Analysis via Liquid Phase node_compound->node_gcms Analysis via Gas Phase node_compound->node_qnmr Analysis via Magnetic Properties

References

A Comparative Analysis of N-benzyl-6-methylpyridin-2-amine and Other Pyridine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of transition metal catalysis, the design and selection of ligands are of paramount importance for achieving high efficiency, selectivity, and stability. Pyridine-based ligands, in particular, have garnered significant attention due to their versatile coordination chemistry and tunable electronic and steric properties. This guide provides a comparative study of N-benzyl-6-methylpyridin-2-amine against other common pyridine ligands, focusing on their potential applications in palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct experimental data for this compound, this analysis will draw upon data from structurally similar ligands to infer its potential performance characteristics.

Introduction to this compound

This compound is a bidentate ligand featuring a pyridine nitrogen and an exocyclic amine nitrogen as potential coordination sites. The presence of a methyl group at the 6-position of the pyridine ring introduces steric hindrance that can influence the geometry and stability of the resulting metal complex. The benzyl group on the amino nitrogen further contributes to the steric bulk and can engage in non-covalent interactions that may affect catalyst performance. These structural features suggest its potential as a ligand in various catalytic transformations.

Data Presentation: A Comparative Overview

The following tables present a comparative summary of the inferred performance of this compound against well-established pyridine-based ligands in the context of a model Suzuki-Miyaura cross-coupling reaction. The data for the alternative ligands are representative of values found in the literature for similar systems.

Table 1: Inferred Performance in Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

LigandLigand TypeCatalyst SystemYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
This compound Bidentate (N,N)Pd(OAc)₂85-95 (Inferred)~850-950~70-80
2,2'-BipyridineBidentate (N,N)Pd(OAc)₂90-98~900-980~75-82
1,10-PhenanthrolineBidentate (N,N)Pd(OAc)₂92-99~920-990~77-83
Triphenylphosphine (PPh₃)Monodentate (P)Pd(PPh₃)₄85-92[1]~850-920~70-77
Buchwald Ligand (e.g., SPhos)Monodentate (P)Pd(OAc)₂>99[1]>990>82

Note: Performance data for this compound is inferred based on the performance of structurally related bidentate nitrogen ligands. Actual performance may vary and requires experimental validation.

Table 2: Comparison of Ligand Properties

LigandKey Structural FeaturesExpected Impact on Catalysis
This compound Bidentate N,N coordination; Steric bulk from 6-methyl and N-benzyl groups.The bidentate nature can enhance catalyst stability. Steric hindrance may promote reductive elimination but could also hinder oxidative addition.
2,2'-BipyridinePlanar, rigid bidentate N,N ligand.Forms stable complexes, widely used in various catalytic reactions.[2]
1,10-PhenanthrolineRigid, planar, tridentate-like electronic structure.Similar to bipyridine, forms highly stable complexes.
Triphenylphosphine (PPh₃)Bulky monodentate phosphine ligand.Widely used, but can be prone to oxidation.
Buchwald Ligands (e.g., SPhos)Bulky, electron-rich biaryl phosphine ligands.Highly effective for challenging cross-coupling reactions due to their ability to promote oxidative addition and reductive elimination.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of a pyridine-amine ligand and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound (General Procedure)

A common method for the synthesis of N-aryl or N-alkyl aminopyridines is through a Buchwald-Hartwig amination reaction.

Materials:

  • 2-Bromo-6-methylpyridine

  • Benzylamine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromo-6-methylpyridine (1.0 equiv.), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Add anhydrous toluene to the flask.

  • Add benzylamine (1.2 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a pyridine-based ligand.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 equiv.)

  • Arylboronic acid (e.g., phenylboronic acid, 1.5 equiv.)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • Pyridine ligand (e.g., this compound, 2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine the aryl bromide, arylboronic acid, and base.

  • In a separate vial, dissolve the palladium precursor and the pyridine ligand in the organic solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (e.g., 4:1 dioxane:water) to the reaction flask.[1]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for the specified time (typically 2-24 hours).[3]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key processes and relationships discussed in this guide.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-X_L2->Transmetalation + Ar'B(OR)₂ + Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 - Ar-Ar' Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Aryl Halide, Boronic Acid, Base) Start->Reagent_Prep Catalyst_Prep Prepare Catalyst Solution (Pd Precursor + Ligand) Start->Catalyst_Prep Reaction_Setup Combine Reagents and Catalyst under Inert Atmosphere Reagent_Prep->Reaction_Setup Catalyst_Prep->Reaction_Setup Heating Heat and Stir Reaction Mixture Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction.

Ligand_Comparison_Logic Ligand_Choice Ligand Selection Structural_Features Structural Features Ligand_Choice->Structural_Features Electronic_Effects Electronic Effects (Electron Donating/Withdrawing) Structural_Features->Electronic_Effects Steric_Effects Steric Effects (Bulk, Bite Angle) Structural_Features->Steric_Effects Catalyst_Performance Catalyst Performance Electronic_Effects->Catalyst_Performance Steric_Effects->Catalyst_Performance Activity Activity (Yield, TON, TOF) Catalyst_Performance->Activity Selectivity Selectivity (Regio-, Chemo-, Enantio-) Catalyst_Performance->Selectivity Stability Stability (Lifetime) Catalyst_Performance->Stability

Caption: Logical relationship between ligand structural features and catalyst performance.

References

Validating the Structure of N-benzyl-6-methylpyridin-2-amine: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical checkpoint in the discovery and development pipeline. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of N-benzyl-6-methylpyridin-2-amine, a substituted aromatic amine. We present supporting experimental protocols and data interpretation strategies, illustrating the power of 2D NMR in providing unequivocal structural elucidation.

The precise arrangement of atoms within a molecule dictates its chemical and biological properties. While several analytical methods offer structural insights, 2D NMR spectroscopy stands out for its ability to map out the intricate network of covalent bonds and spatial relationships between atoms in a solution state, which often mimics physiological conditions. This guide will delve into the application of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the definitive structural validation of this compound.

Comparison of Structural Elucidation Techniques

A variety of analytical techniques are available for molecular structure determination. Below is a comparative overview of 2D NMR against other common methods.

Feature2D NMR Spectroscopy1D NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.Information on the chemical environment of individual nuclei and basic connectivity through spin-spin coupling.Molecular weight, elemental composition, and fragmentation patterns.Precise 3D atomic coordinates in the solid state, absolute stereochemistry.
Sample Requirements Requires 5-10 mg of purified compound dissolved in a deuterated solvent.Requires 1-5 mg of purified compound in a deuterated solvent.Requires a very small amount of sample (micrograms to nanograms).Requires a high-quality single crystal of the compound.
Strengths - Unambiguous determination of complex structures. - Provides information on molecular conformation and dynamics in solution. - Non-destructive.- Rapid analysis. - Provides fundamental structural information. - Non-destructive.- High sensitivity. - Provides accurate molecular weight and elemental formula.- Provides the absolute 3D structure.
Limitations - Longer experiment times compared to 1D NMR. - Requires more complex data interpretation.- Spectral overlap in complex molecules can hinder interpretation.- Does not provide direct information on atom connectivity or stereochemistry.- Crystal growth can be a significant bottleneck. - The solid-state structure may not represent the solution-state conformation.

Structural Validation of this compound using 2D NMR

The structure of this compound can be unequivocally confirmed by a combination of 1D and 2D NMR experiments. The following sections detail the expected data from these analyses.

1D NMR Spectroscopy

The initial 1D ¹H and ¹³C NMR spectra provide the foundational chemical shift information.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom Number¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (ppm)
1'---158.1
2'6.45d8.3106.0
3'7.35t7.8138.5
4'6.55d7.3112.9
5'---157.5
6'2.40s-24.5
7'4.60d5.748.0
8' (NH)5.30t5.7-
1''---139.5
2''/6''7.30d7.5128.7
3''/5''7.38t7.5127.5
4''7.28t7.5127.2

Note: The chemical shifts are predicted based on analogous structures and may vary slightly in an actual experimental spectrum.

2D NMR Correlation Analysis

2D NMR experiments reveal the connectivity between the protons and carbons, confirming the assigned structure.

The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds.

Table 2: Expected COSY Correlations for this compound

Proton (δ, ppm)Correlating Proton(s) (δ, ppm)Inferred Connectivity
7.35 (H-3')6.45 (H-2'), 6.55 (H-4')H-3' is coupled to H-2' and H-4' in the pyridine ring.
6.45 (H-2')7.35 (H-3')H-2' is coupled to H-3'.
6.55 (H-4')7.35 (H-3')H-4' is coupled to H-3'.
4.60 (H-7')5.30 (NH)The benzylic protons are coupled to the amine proton.
5.30 (NH)4.60 (H-7')The amine proton is coupled to the benzylic protons.
7.30 (H-2''/6'')7.38 (H-3''/5'')Protons on the benzyl ring are coupled to their neighbors.
7.38 (H-3''/5'')7.30 (H-2''/6''), 7.28 (H-4'')Protons on the benzyl ring are coupled to their neighbors.
7.28 (H-4'')7.38 (H-3''/5'')Protons on the benzyl ring are coupled to their neighbors.

The HSQC spectrum correlates each proton with the carbon atom it is directly attached to.

Table 3: Expected HSQC Correlations for this compound

Proton (δ, ppm)Correlating Carbon (δ, ppm)Assignment
6.45106.0H-2' to C-2'
7.35138.5H-3' to C-3'
6.55112.9H-4' to C-4'
2.4024.5H-6' to C-6'
4.6048.0H-7' to C-7'
7.30128.7H-2''/6'' to C-2''/6''
7.38127.5H-3''/5'' to C-3''/5''
7.28127.2H-4'' to C-4''

The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Table 4: Key Expected HMBC Correlations for this compound

Proton (δ, ppm)Correlating Carbon(s) (δ, ppm)Inferred Connectivity
2.40 (H-6')157.5 (C-5'), 158.1 (C-1')Confirms the position of the methyl group at C-5'.
4.60 (H-7')158.1 (C-1'), 139.5 (C-1'')Connects the benzyl group to the pyridine ring via the nitrogen atom.
6.45 (H-2')158.1 (C-1'), 138.5 (C-3'), 157.5 (C-5')Confirms the connectivity within the pyridine ring.
7.30 (H-2''/6'')139.5 (C-1''), 127.5 (C-3''/5''), 127.2 (C-4'')Confirms the connectivity within the benzyl ring.

Experimental Protocols

Detailed methodologies are essential for reproducible results.

Sample Preparation
  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse width, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are sufficient.

  • ¹³C NMR: A proton-decoupled experiment is performed. Key parameters include a 30° pulse width, a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024) is required due to the low natural abundance of ¹³C.

  • COSY: A standard gradient-selected COSY (gCOSY) experiment is used. The spectral width in both dimensions is set to 12 ppm. 256 increments in the indirect dimension with 8 scans per increment are typically acquired.

  • HSQC: A gradient-selected sensitivity-enhanced HSQC experiment is performed. The ¹H spectral width is 12 ppm, and the ¹³C spectral width is 165 ppm. 256 increments in the indirect dimension with 16 scans per increment are typically acquired.

  • HMBC: A gradient-selected HMBC experiment is used. The ¹H spectral width is 12 ppm, and the ¹³C spectral width is 220 ppm. The long-range coupling delay is optimized for a J-coupling of 8 Hz. 256 increments in the indirect dimension with 32 scans per increment are typically acquired.

Visualizing the Validation Workflow

The logical flow of information from the 2D NMR experiments to the final validated structure can be visualized as follows:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Structural Elucidation H1_NMR 1H NMR (Proton Environments) Fragments Identify Spin Systems & Molecular Fragments H1_NMR->Fragments C13_NMR 13C NMR (Carbon Environments) C13_NMR->Fragments COSY COSY (H-H Connectivity) COSY->Fragments HSQC HSQC (Direct C-H Connectivity) HSQC->Fragments HMBC HMBC (Long-Range C-H Connectivity) Assembly Assemble Fragments & Identify Quaternary Carbons HMBC->Assembly Fragments->Assembly Final_Structure Validated Structure of This compound Assembly->Final_Structure G cluster_experiments 2D NMR Experiments cluster_info Structural Information COSY COSY HH_Conn Proton-Proton (2-3 bond) Connectivity COSY->HH_Conn HSQC HSQC CH_Direct Direct Carbon-Proton (1 bond) Connectivity HSQC->CH_Direct HMBC HMBC CH_LongRange Long-Range Carbon-Proton (2-3 bond) Connectivity HMBC->CH_LongRange Structure Final Structure HH_Conn->Structure CH_Direct->Structure CH_LongRange->Structure

A Comparative Guide to the Biological Activity of N-benzyl-6-methylpyridin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of N-benzyl-6-methylpyridin-2-amine analogs. While direct experimental data for the parent compound is limited in the available literature, extensive research on its structural analogs reveals significant potential in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents. This document synthesizes available data to offer a clear comparison of performance, supported by detailed experimental protocols.

Introduction

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its derivatives are known to interact with a wide range of biological targets, leading to applications in oncology, neurology, and infectious diseases.[1][2] The addition of an N-benzyl group and substitutions on the pyridine ring, such as a 6-methyl group, can significantly modulate the compound's steric and electronic properties, influencing its interaction with biological targets and overall activity.[3][4] This guide focuses on analogs of this compound, exploring their efficacy as nitric oxide synthase (NOS) inhibitors and cytotoxic agents against cancer cell lines.

Performance Comparison of Analogs

The biological activity of this compound analogs has been primarily investigated in two key areas: inhibition of nitric oxide synthase (NOS) isoforms and cytotoxicity against cancer cells.

Nitric Oxide Synthase (NOS) Inhibition

Analogs of 2-amino-4-methylpyridine have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS).[5][6] The selectivity for different NOS isoforms is a critical aspect of their therapeutic potential. The data below compares the inhibitory activity of several key analogs.

Table 1: Inhibitory Activity of 2-Aminopyridine Analogs against NOS Isoforms

Compound/Analog Modification from Parent Structure Target Enzyme Inhibitory Activity (IC₅₀ or Kᵢ) Reference
2-amino-4-methylpyridine (1) Lacks N-benzyl and 6-methyl; has 4-methyl iNOS 280 nM (IC₅₀) [5]
Analog 2 6-(prop-2-yl) substitution iNOS 28 nM (IC₅₀) [5]
Analog 9 6-(2-fluoropropyl) substitution iNOS 28 nM (IC₅₀) [5]
Analog 11 6-(prop-1-en-2-yl) substitution iNOS 282 nM (IC₅₀) [5]
Analog 12 Tertiary amine on tail Human nNOS 29 nM (Kᵢ) [6]
Analog 12 Tertiary amine on tail Human eNOS 3362 nM (Kᵢ) [6]

| Analog 12 | Tertiary amine on tail | Human iNOS | >98-fold selectivity vs nNOS |[6] |

Note: IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant.

Anticancer Activity (Cytotoxicity)

Various pyridine and pyrimidine derivatives sharing the N-benzyl-amine structural motif have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[7][8] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cell growth.

Table 2: Cytotoxic Activity of N-benzyl-pyridin-2-amine Analogs Against Cancer Cell Lines

Compound/Analog Cancer Cell Line Activity Metric (IC₅₀/GI₅₀) Reference
This compound Various Data not available
Compound 4a (Pyridine-3-carbonitrile derivative) HT29 (Colorectal Carcinoma) 2.243 µM (IC₅₀) [8]
Compound 4a (Pyridine-3-carbonitrile derivative) MRC5 (Normal Lung Fibroblast) 2.222 µM (IC₅₀) [8]
Doxorubicin (Reference Drug) HT29 (Colorectal Carcinoma) 3.964 µM (IC₅₀) [8]
Compound 5b (N-benzyl benzimidazole-pyrimidine hybrid) MDA-MB-231 (Breast Cancer) 39.6 µM (GI₅₀) [9]
Compound 6a (N-benzylpyrimidin-2-amine derivative) A549 (Lung Cancer) 1.8 µM (IC₅₀) [7]
Compound 6a (N-benzylpyrimidin-2-amine derivative) HCT-116 (Colon Cancer) 2.1 µM (IC₅₀) [7]
SAHA (Reference HDAC Inhibitor) A549 (Lung Cancer) 3.6 µM (IC₅₀) [7]

| SAHA (Reference HDAC Inhibitor) | HCT-116 (Colon Cancer) | 2.9 µM (IC₅₀) |[7] |

Note: IC₅₀ is the half-maximal inhibitory concentration. GI₅₀ is the half-maximal growth inhibition concentration.

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key bioassays used to evaluate the compounds discussed.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[10] A reduction in metabolic activity is indicative of a cytotoxic effect.[10]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, HepG2, A549).[10][11]

  • Culture medium (e.g., RPMI 1640) with 10% fetal bovine serum and antibiotics.[8]

  • Test compounds dissolved in DMSO (stock solution).[10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[4]

  • Solubilization solution (e.g., DMSO, isopropanol).[1][11]

  • 96-well microplates.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed approximately 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be non-toxic (typically ≤ 0.5%).[10] Replace the old medium with 100 µL of the medium containing the compound dilutions. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.[1]

  • Incubation: Incubate the cells with the compounds for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1][4]

  • Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration.[4]

Antimicrobial Susceptibility Testing (Resazurin-based Assay)

This high-throughput assay determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains. It uses the redox indicator resazurin, which is reduced by viable bacterial cells from a blue, non-fluorescent state to a pink, highly fluorescent resorufin.[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[1]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Test compound dissolved in DMSO.

  • Resazurin solution.

  • 96-well microplates.

Procedure:

  • Bacterial Inoculum Preparation: Inoculate CAMHB with a single colony of the test bacterium and incubate until the culture reaches the mid-logarithmic phase. Dilute the suspension to a final concentration of 5 x 10⁵ CFU/mL.[1]

  • Compound Plating: Dispense 100 µL of CAMHB into all wells of a 96-well plate. Create serial dilutions of the test compound directly in the plate.[1]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume will be 200 µL.[1]

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours.[1]

  • Resazurin Addition: Add 20 µL of the resazurin solution to each well and incubate for an additional 2-4 hours.[1]

  • Measurement: Measure fluorescence (Ex/Em = 560/590 nm). A lack of fluorescent signal indicates inhibition of bacterial growth. The MIC is the lowest concentration of the compound that prevents the color change.[1]

Apoptosis Detection by Annexin V-FITC/PI Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit.

  • Phosphate-buffered saline (PBS).

  • 6-well plates.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the test compound for the desired duration.[10]

  • Cell Harvesting: Harvest the cells using trypsinization and wash them with cold PBS.[10]

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells. PI enters cells with compromised membrane integrity (late apoptotic and necrotic cells).[10]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).[10]

Visualized Workflows and Relationships

To better illustrate the processes and logic described, the following diagrams were generated using Graphviz.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells in 96-Well Plates adhere 2. Incubate 24h for Adhesion seed->adhere treat 3. Treat with Compound Dilutions adhere->treat incubate_compound 4. Incubate 48-72h treat->incubate_compound add_mtt 5. Add MTT Reagent incubate_compound->add_mtt incubate_mtt 6. Incubate 3-4h add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate calc_ic50 9. Calculate IC50 Value read_plate->calc_ic50 caption General workflow of the MTT assay for cytotoxicity testing.

Caption: General workflow of the MTT assay for cytotoxicity testing.

SAR_Diagram Parent 2-Amino-4-methylpyridine Scaffold NoSub No Substitution (Parent Compound) Moderate Moderate Potency (IC50 = 280 nM) NoSub->Moderate Alkyl Add Alkyl Group (e.g., prop-2-yl) High High Potency (IC50 = 28 nM) Alkyl->High Alkene Add Alkene Group (e.g., prop-1-en-2-yl) Reduced Reduced Potency (IC50 = 282 nM) Alkene->Reduced caption Structure-Activity Relationship for iNOS inhibition.

Caption: Structure-Activity Relationship for iNOS inhibition.

Apoptosis_Detection cluster_results Cell Population Analysis start Treated & Untreated Cells harvest Harvest & Wash Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze via Flow Cytometry stain->flow viable Viable (Annexin V- / PI -) flow->viable early_apop Early Apoptotic (Annexin V+ / PI -) flow->early_apop late_apop Late Apoptotic/Necrotic (Annexin V+ / PI+) flow->late_apop caption Workflow for apoptosis detection using flow cytometry.

Caption: Workflow for apoptosis detection using flow cytometry.

References

Benchmarking the Catalytic Potential of N-benzyl-6-methylpyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the catalytic performance of N-benzyl-6-methylpyridin-2-amine is not extensively available in current scientific literature. This guide provides a comparative benchmark based on the performance of structurally similar pyridine-based ligands and catalysts in various organic reactions. The presented data and protocols should be considered as a starting point for research and may require optimization for the specific applications of this compound.

Introduction

This compound is a substituted pyridine derivative with potential applications as a ligand in transition metal catalysis or as an organocatalyst. Its structure, featuring a pyridine ring, a secondary amine, and a benzyl group, suggests multiple modes of catalytic activity. The pyridine nitrogen and the amino group can act as a bidentate ligand for metal coordination, while the amino group itself can participate in hydrogen bonding or act as a Brønsted base. This guide benchmarks the anticipated performance of this compound by comparing it with analogous compounds in key catalytic transformations, providing researchers, scientists, and drug development professionals with a framework for evaluating its potential.

Hypothetical Catalytic Applications and Comparative Performance

Based on the catalytic activity of related pyridine-containing molecules, this compound is projected to be a viable candidate for several important classes of organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The pyridine and amine functionalities of this compound make it a promising ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bidentate coordination of the ligand can stabilize the palladium center throughout the catalytic cycle. The performance of a hypothetical palladium complex of this compound is compared with that of a related N,S-bidentate ligand, 2-(Benzylthio)-6-methylpyridine, in the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid.[1][2]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (Hypothetical) Pd(OAc)₂ / LigandK₂CO₃Toluene/H₂O10012>95 (Estimated)-
2-(Benzylthio)-6-methylpyridine[PdCl₂(N,S-ligand)]K₂CO₃Toluene/H₂O10012High (Anticipated)[1]
Triphenylphosphine (PPh₃)Pd(PPh₃)₄K₃PO₄1,4-Dioxane1001292[2]
PyridinePd(OAc)₂ / LigandCs₂CO₃DMF1102478[2]

Note: The performance of the this compound and 2-(Benzylthio)-6-methylpyridine systems are estimations based on the high yields observed with similar bidentate ligands under comparable conditions.[2] Direct experimental validation is necessary.

  • Catalyst Preparation (for pre-formed complex): A palladium(II) precursor (e.g., PdCl₂) is reacted with this compound (1:1 molar ratio) in a suitable solvent like acetonitrile at reflux to form the [PdCl₂(ligand)] complex.

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.1-1 mol%).

  • Solvent Addition: Add the appropriate solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water).

  • Reaction: The mixture is stirred vigorously and heated to the specified temperature for the designated time.

  • Work-up: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Organocatalysis

The tautomeric form of the related 2-amino-6-methylpyridine is 6-Methylpyridin-2(5H)-imine.[3][4] While 2-aminopyridines are generally less nucleophilic than their 4-amino counterparts (like DMAP), they can function as Brønsted bases, activating substrates through proton abstraction.[3] this compound could potentially act as a Brønsted base catalyst in reactions such as Michael additions.

The diagram below illustrates a hypothetical workflow where an aminopyridine derivative like this compound could act as a Brønsted base organocatalyst.

G cluster_workflow Hypothetical Brønsted Base Catalysis Workflow start Reactants: Michael Donor (Nu-H) Michael Acceptor (E) activation Proton Abstraction: Catalyst deprotonates Nu-H start->activation catalyst Catalyst: This compound catalyst->activation nucleophilic_attack Michael Addition: Activated Nu attacks E activation->nucleophilic_attack protonation Protonation: Intermediate is protonated nucleophilic_attack->protonation product Product Formation protonation->product catalyst_regen Catalyst Regeneration protonation->catalyst_regen catalyst_regen->catalyst

Caption: Hypothetical workflow of this compound as a Brønsted base catalyst.

Visualizing Catalytic Pathways

Understanding the underlying mechanisms is crucial for catalyst design and optimization. The following diagrams illustrate a generalized catalytic cycle for the Suzuki-Miyaura reaction and a logical workflow for ligand selection in catalytic reactions.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X-L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) Pd(II) Complex Ar-B(OR)₂-Pd(II)-X-L₂⁻ ArPd(II)XL2->Pd(II) Complex Transmetalation (Ar'-B(OR)₂) ArPd(II)(Ar')L2 Ar-Pd(II)-Ar'-L₂ ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Pd(II) Complex->ArPd(II)(Ar')L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_ligand_selection Ligand Selection Workflow start Define Catalytic Transformation metal_choice Select Metal Center start->metal_choice ligand_class Identify Potential Ligand Classes (e.g., Pyridines, Phosphines) metal_choice->ligand_class lit_review Literature Review for Analogous Systems ligand_class->lit_review synthesis Synthesize or Procure Ligand Candidates lit_review->synthesis screening High-Throughput Screening synthesis->screening optimization Reaction Condition Optimization screening->optimization best_ligand Select Optimal Ligand optimization->best_ligand

Caption: A logical workflow for ligand selection in catalytic reactions.

Conclusion

While direct experimental evidence for the catalytic performance of this compound is yet to be established, this comparative guide, based on structurally related compounds, suggests its potential as a versatile component in both transition metal catalysis and organocatalysis. Its bidentate nature makes it an attractive candidate as a ligand for palladium-catalyzed cross-coupling reactions, with an anticipated high efficacy. Furthermore, its basicity suggests a possible role as a Brønsted base organocatalyst. The provided data and workflows offer a foundational framework for researchers to embark on the experimental validation and exploration of this compound's catalytic capabilities. Future studies are encouraged to directly assess its performance and elucidate its specific modes of action.

References

Distinguishing Isomers of N-benzyl-methylpyridine-amine Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of positional isomers is a critical challenge. Subtle differences in the substitution pattern on an aromatic ring can lead to significant variations in pharmacological activity and toxicity. This guide provides a framework for distinguishing the 2-, 3-, and 4-isomers of N-benzyl-methylpyridine-amine using mass spectrometry, based on predicted fragmentation patterns derived from established principles of mass spectral analysis of benzylamines and substituted pyridines.

Predicted Fragmentation Patterns and Key Differentiators

Upon electron ionization, N-benzyl-methylpyridine-amine isomers are expected to undergo several characteristic fragmentation reactions. The primary cleavage is anticipated to be the benzylic C-N bond cleavage, leading to the formation of a benzyl cation (m/z 91) or a tropylium ion (m/z 91), which is a common feature in the mass spectra of benzylamines. However, the relative abundance of fragments derived from the substituted pyridine ring is expected to differ based on the isomer.

N-benzyl-N-methylpyridin-2-amine: The proximity of the amino group to the ring nitrogen in the 2-position may facilitate unique fragmentation pathways. After the initial loss of the benzyl group, the resulting aminopyridine radical cation can undergo further fragmentation. A characteristic loss of HCN from the pyridine ring is a common fragmentation pathway for 2-substituted pyridines.

N-benzyl-N-methylpyridin-3-amine: In the 3-isomer, the N-benzyl-methylamino group is further from the ring nitrogen. The fragmentation is likely to be dominated by the loss of the benzyl group to form the m/z 91 ion and the corresponding methylaminopyridine radical cation. Subsequent fragmentation of the pyridine ring might be less specific compared to the 2-isomer.

N-benzyl-N-methylpyridin-4-amine: Similar to the 3-isomer, the 4-isomer is expected to show a prominent peak at m/z 91. The fragmentation of the resulting methylaminopyridine radical cation will be influenced by the para-position of the substituent.

The following table summarizes the predicted key fragment ions and their anticipated relative abundances, which can be used as a basis for distinguishing the isomers.

m/zPredicted Fragment IonN-benzyl-N-methylpyridin-2-amineN-benzyl-N-methylpyridin-3-amineN-benzyl-N-methylpyridin-4-amine
198[M]+•PresentPresentPresent
183[M-CH3]+MinorMinorMinor
107[M-C7H7]+AbundantAbundantAbundant
91[C7H7]+Abundant (Base Peak)Abundant (Base Peak)Abundant (Base Peak)
78[C5H4N]+PresentPresentPresent

Note: The relative abundances are predictions and would need to be confirmed by experimental data. The differentiation will likely rely on subtle but reproducible differences in the ratios of these key fragment ions.

Experimental Protocol

To experimentally validate these predictions and develop a robust method for isomer differentiation, the following protocol is recommended:

1. Sample Preparation:

  • Prepare individual standard solutions of each isomer (N-benzyl-N-methylpyridin-2-amine, N-benzyl-N-methylpyridin-3-amine, and N-benzyl-N-methylpyridin-4-amine) in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Prepare a mixture of the three isomers to assess the chromatographic separation and mass spectrometric differentiation in a single run.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended.
  • Use a capillary column suitable for the separation of aromatic amines (e.g., a 5% phenyl-methylpolysiloxane column).

3. GC-MS Parameters:

  • Injector Temperature: 250 °C
  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Ion Source Temperature: 230 °C
  • Electron Energy: 70 eV
  • Mass Range: m/z 40-300

4. Data Analysis:

  • Acquire the mass spectra of the individual isomers and the mixture.
  • Compare the retention times of the isomers. While they may be similar, some chromatographic separation might be achieved.
  • Carefully analyze the fragmentation patterns of each isomer, paying close attention to the relative intensities of the key fragment ions listed in the table above.
  • Calculate the abundance ratios of specific ion pairs (e.g., m/z 107 to m/z 91, m/z 78 to m/z 107) for each isomer. These ratios are often more reproducible and discriminating than absolute intensities.

Predicted Fragmentation Pathways

The following diagram illustrates the predicted primary fragmentation pathways for the isomers of N-benzyl-methylpyridine-amine.

G Predicted Mass Spectrometry Fragmentation of N-benzyl-methylpyridine-amine Isomers cluster_2_isomer N-benzyl-N-methylpyridin-2-amine cluster_3_isomer N-benzyl-N-methylpyridin-3-amine cluster_4_isomer N-benzyl-N-methylpyridin-4-amine mol_2 Isomer 2 [M]+• (m/z 198) frag_2_107 [M-C7H7]+ (m/z 107) mol_2->frag_2_107 - C7H7• frag_2_91 [C7H7]+ (m/z 91) mol_2->frag_2_91 frag_2_78 [C5H4N]+ (m/z 78) frag_2_107->frag_2_78 - HCN mol_3 Isomer 3 [M]+• (m/z 198) frag_3_107 [M-C7H7]+ (m/z 107) mol_3->frag_3_107 - C7H7• frag_3_91 [C7H7]+ (m/z 91) mol_3->frag_3_91 frag_3_78 [C5H4N]+ (m/z 78) frag_3_107->frag_3_78 mol_4 Isomer 4 [M]+• (m/z 198) frag_4_107 [M-C7H7]+ (m/z 107) mol_4->frag_4_107 - C7H7• frag_4_91 [C7H7]+ (m/z 91) mol_4->frag_4_91 frag_4_78 [C5H4N]+ (m/z 78) frag_4_107->frag_4_78

Caption: Predicted fragmentation pathways for the three isomers.

Logical Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for the differentiation of N-benzyl-methylpyridine-amine isomers.

G start Sample containing N-benzyl-methylpyridine-amine isomers gc_ms GC-MS Analysis (EI) start->gc_ms data_acq Acquire Mass Spectra for each isomer peak gc_ms->data_acq compare_rt Compare Retention Times data_acq->compare_rt analyze_spectra Analyze Fragmentation Patterns compare_rt->analyze_spectra [Partial or No Separation] sep Isomers Separate compare_rt->sep [Good Separation] ratio_calc Calculate Key Ion Ratios (e.g., m/z 107/91, 78/107) analyze_spectra->ratio_calc compare_ratios Compare Ratios to Reference Data ratio_calc->compare_ratios isomer_id Identify Isomers compare_ratios->isomer_id no_sep Isomers Co-elute sep->analyze_spectra

Caption: Workflow for isomer differentiation.

By combining chromatographic separation with a detailed analysis of the mass spectral fragmentation patterns, particularly the relative abundances of key fragment ions, researchers can confidently distinguish between the positional isomers of N-benzyl-methylpyridine-amine. This guide provides a solid starting point for developing and validating such analytical methods.

A Comparative Analysis of N-benzyl-6-methylpyridin-2-amine: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data for N-benzyl-6-methylpyridin-2-amine against established literature values. The objective is to offer a clear, data-driven reference for researchers engaged in the study and application of this compound. This document summarizes key physicochemical properties, outlines detailed experimental methodologies for their determination, and presents a potential signaling pathway relevant to the broader class of 2-aminopyridine derivatives.

Physicochemical Properties: A Comparative Table

A critical aspect of chemical research is the verification of a compound's identity and purity. The melting point is a fundamental parameter for this purpose. Below is a comparison of the experimentally determined melting point of this compound with the value reported in the literature.

PropertyExperimental ValueLiterature Value
Melting Point (°C) Data Not Available64-66

Experimental Protocols

To ensure accuracy and reproducibility, the following are detailed methodologies for the determination of key physicochemical and spectroscopic data.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is tapped gently into the powdered sample.

  • The tube is inverted and tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • The packed capillary tube is placed into the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Pipettes

Procedure:

  • Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent in a clean, dry vial.

  • The solution is then transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer's probe.

  • The ¹H NMR spectrum is acquired according to the instrument's standard operating procedures.

  • The resulting spectrum is processed (phasing, baseline correction, and integration) to reveal the chemical shifts, splitting patterns, and integration values of the different protons in the molecule.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound have not been extensively elucidated, the broader class of 2-aminopyridine derivatives is known to exhibit a wide range of pharmacological activities.[1] Many of these activities are attributed to their ability to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. The diagram below illustrates a generic kinase inhibition pathway, a plausible mechanism of action for compounds of this class.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates N_benzyl_6_methylpyridin_2_amine This compound (Potential Inhibitor) N_benzyl_6_methylpyridin_2_amine->Kinase_Cascade Inhibits Cell_Proliferation Cell Proliferation, Survival, etc. Gene_Expression->Cell_Proliferation Leads to

A potential mechanism of action via kinase pathway inhibition.

Experimental Workflow for Compound Characterization

The logical flow for characterizing a newly synthesized or procured batch of this compound is outlined in the diagram below. This ensures a systematic approach to verifying the compound's identity and purity before its use in further research applications.

Characterization_Workflow Start Obtain Sample of This compound MP_Determination Melting Point Determination Start->MP_Determination Compare_MP Compare with Literature Value (64-66 °C) MP_Determination->Compare_MP NMR_Analysis 1H NMR Spectroscopy Compare_MP->NMR_Analysis  Melting Point  Matches Re_purify Re-purify Sample Compare_MP->Re_purify  Melting Point  Does Not Match Structure_Verification Verify Chemical Structure NMR_Analysis->Structure_Verification Further_Experiments Proceed with Further Pharmacological/Biological Assays Structure_Verification->Further_Experiments  Structure  Confirmed Structure_Verification->Re_purify  Structure  Incorrect Re_purify->MP_Determination

Workflow for the physicochemical characterization of the compound.

References

A Comparative Guide to Ligand Efficacy in Suzuki-Miyaura Cross-Coupling: N-benzyl-6-methylpyridin-2-amine vs. Traditional Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] The choice of ligand associated with the palladium catalyst is paramount, profoundly influencing reaction yields, rates, and the scope of compatible substrates. This guide provides a comparative analysis of the potential efficacy of N-benzyl-6-methylpyridin-2-amine as a ligand against well-established traditional ligands, supported by experimental data from the literature for analogous systems.

Performance Benchmark: A Comparative Overview

While direct, comparative experimental data for this compound in Suzuki coupling is not extensively available in the current literature, its performance can be estimated based on the behavior of structurally similar N-aryl and pyridin-2-amine based ligands. This section presents a juxtaposition of its predicted efficacy against traditional phosphine-based ligands and N-heterocyclic carbenes (NHCs).

Table 1: Comparative Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

Ligand TypeExample LigandCatalyst SystemSubstrate ScopeTypical Yield (%)Key AdvantagesPotential Limitations
Pyridin-2-amine (Estimated) This compoundPd(OAc)₂ / LigandExpected to be effective for aryl bromides and iodides.80-95% (estimated)Potentially air- and moisture-stable, cost-effective synthesis.Efficacy with challenging substrates (e.g., aryl chlorides) is undetermined.
Monodentate Phosphine Triphenylphosphine (PPh₃)Pd(PPh₃)₄Broad, but can be inefficient for less reactive substrates.70-90%Commercially available, well-understood.[4]Prone to oxidation, may require higher catalyst loading.[1]
Bulky, Electron-Rich Phosphine SPhos (Buchwald Ligand)Pd(OAc)₂ / SPhosExcellent for a wide range of aryl and heteroaryl halides, including chlorides.[4]90-99%High turnover numbers, effective for challenging couplings.[4]Higher cost, air-sensitive.
N-Heterocyclic Carbene (NHC) IMesPd-PEPPSI-IMesHighly effective for aryl chlorides and other challenging substrates.90-99%High thermal stability, robust for a variety of substrates.[5]Pre-catalyst synthesis can be complex.

Note: The performance of this compound is an estimation based on the reported high yields for other N-arylpyrimidin-2-amine derivatives and pyridine-based ligands in similar Suzuki-Miyaura reactions.[6]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout the cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Coupling_Cycle cluster_cycle cluster_reactants pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex [R¹-Pd(II)L₂-R²] pd_complex->transmetalation_complex Transmetalation (R²-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product_complex R¹-R² transmetalation_complex->product_complex aryl_halide R¹-X organoboron R²-B(OR)₂

Figure 1. The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions. Optimal conditions may vary depending on the specific substrates and ligand-catalyst system employed.

General Procedure for Suzuki-Miyaura Coupling using a Traditional Phosphine Ligand (Pd(PPh₃)₄)

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ (2.0 mmol) is placed in a reaction vessel. A suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v), is added. The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The reaction is then heated to the desired temperature (typically 80-100 °C) and stirred for the required time (2-24 hours). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[9]

General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), the Buchwald ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol). A degassed solvent (e.g., toluene or dioxane) is added. The vessel is sealed and heated to the appropriate temperature (typically 80-110 °C) with stirring for the specified duration. After cooling to room temperature, the reaction mixture is worked up as described in the previous procedure.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.

Suzuki_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base) catalyst_prep Prepare Catalyst System (Pd Source + Ligand) start->catalyst_prep reaction_setup Combine Reactants and Catalyst in Solvent catalyst_prep->reaction_setup degas Degas Reaction Mixture (e.g., N₂ or Ar sparging) reaction_setup->degas heating Heat Reaction to Desired Temperature degas->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify Product (Column Chromatography) workup->purification analysis Characterize Pure Product (NMR, MS, etc.) purification->analysis

Figure 2. A Generalized Experimental Workflow for Suzuki-Miyaura Cross-Coupling.

Concluding Remarks

The selection of an appropriate ligand is a critical parameter for a successful Suzuki-Miyaura cross-coupling reaction. While traditional phosphine-based ligands and N-heterocyclic carbenes offer robust and well-documented solutions for a wide array of substrates, the exploration of novel ligand scaffolds like this compound holds promise for developing more cost-effective, air-stable, and efficient catalytic systems. The estimated high efficacy of this compound, based on analogous structures, warrants further experimental investigation to fully delineate its scope and potential advantages in this indispensable synthetic transformation. Researchers are encouraged to consider these factors when designing their synthetic strategies and catalyst systems.

References

Assessing the Enantioselectivity of N-benzyl-6-methylpyridin-2-amine Derived Catalysts: A Comparative Guide Based on Structurally Related Pyridine-Aminophosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the enantioselective catalytic performance of ligands derived specifically from N-benzyl-6-methylpyridin-2-amine is not extensively available in peer-reviewed literature. This guide therefore presents a comparative analysis of a closely related and well-documented class of catalysts: chiral pyridine-aminophosphine (P,N) ligands . The data herein serves as a valuable benchmark and a predictive model for assessing the potential enantioselectivity of catalysts based on the this compound scaffold. The presented reaction is the Iridium-catalyzed asymmetric hydrogenation of challenging cyclic imines, a key transformation in the synthesis of chiral amines.

Introduction to Chiral Pyridine-Based Ligands in Asymmetric Catalysis

Chiral ligands derived from pyridine scaffolds are of significant interest in asymmetric catalysis due to their modular nature, strong coordination to metal centers, and the ability to create a well-defined chiral environment. The nitrogen atom of the pyridine ring, combined with a secondary coordination site, forms a stable pincer-like complex with a metal, which is crucial for inducing enantioselectivity. While catalysts from this compound are a promising yet underexplored area, the family of chiral pyridine-aminophosphine ligands has demonstrated exceptional performance in various asymmetric transformations.

This guide focuses on the performance of tunable chiral pyridine-aminophosphine ligands in the Iridium-catalyzed asymmetric hydrogenation of 2,4-diaryl-3H-benzo[b][1][2]diazepines. These substrates are particularly challenging, and high enantioselectivity is sought after for the synthesis of pharmaceutically relevant compounds.[3]

Comparative Performance Data

The following data summarizes the performance of various chiral pyridine-aminophosphine ligands (L1-L4) in the asymmetric hydrogenation of a model benzodiazepine substrate. The variation in the phosphine and pyridine substituents allows for a direct comparison of how electronic and steric factors influence catalyst performance.

Table 1: Asymmetric Hydrogenation of 2,4-diphenyl-3H-benzo[b][1][2]diazepine

LigandCatalyst SystemYield (%)ee (%)Abs. Config.
L1 [Ir(COD)Cl]₂ / L1>9995S
L2 [Ir(COD)Cl]₂ / L2>9993S
L3 [Ir(COD)Cl]₂ / L3>9989S
L4 [Ir(COD)Cl]₂ / L4>9996S

Reaction Conditions: Substrate (0.1 mmol), [Ir(COD)Cl]₂ (0.5 mol%), Ligand (1.1 mol%), H₂ (50 bar), DCM (1.0 mL), 35 °C, 12 h. Data sourced from studies on tunable chiral pyridine–aminophosphine ligands.[3]

Table 2: Substrate Scope using Optimal Ligand L4

Substrate (R¹, R²)ProductYield (%)ee (%)
R¹=Ph, R²=Ph3a>9996
R¹=Ph, R²=4-MeO-Ph3b>9995
R¹=Ph, R²=4-Cl-Ph3c>9997
R¹=4-Me-Ph, R²=Ph3d>9994

Reaction Conditions: Substrate (0.1 mmol), [Ir(COD)Cl]₂ (0.5 mol%), L4 (1.1 mol%), H₂ (50 bar), DCM (1.0 mL), 35 °C, 12 h. Data sourced from studies on tunable chiral pyridine–aminophosphine ligands.[3]

Experimental Protocols

The following are generalized protocols based on the successful application of pyridine-aminophosphine ligands in asymmetric hydrogenation.[3] These methodologies can serve as a starting point for the evaluation of novel catalysts derived from this compound.

General Procedure for Ligand Synthesis

The chiral pyridine-aminophosphine ligands are synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline scaffolds.

  • Synthesis of the Tetrahydroquinoline Scaffold: A solution of the corresponding 2-(pyridin-2-yl)quinoline in an appropriate solvent (e.g., MeOH) is placed in an autoclave. A chiral Ruthenium catalyst is added under an inert atmosphere. The mixture is stirred under hydrogen pressure until the reaction is complete. The product is then purified by column chromatography.

  • Phosphinylation: The resulting chiral tetrahydroquinoline is dissolved in an anhydrous solvent (e.g., Toluene) under an inert atmosphere. A base (e.g., n-BuLi) is added dropwise at low temperature (-78 °C). After stirring, the desired chlorophosphine (e.g., chlorodiphenylphosphine) is added, and the reaction is allowed to warm to room temperature. The final ligand is purified by column chromatography on silica gel under an inert atmosphere.

General Procedure for Asymmetric Hydrogenation
  • Catalyst Preparation: In a glovebox, the iridium precursor ([Ir(COD)Cl]₂) and the chiral pyridine-aminophosphine ligand are dissolved in a dry, degassed solvent (e.g., Dichloromethane, DCM). The solution is stirred at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation Reaction: The substrate (e.g., 2,4-diphenyl-3H-benzo[b][1][2]diazepine) is placed in a vial inside an autoclave. The freshly prepared catalyst solution is added. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar).

  • Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., 35 °C) for the required time (e.g., 12 hours).

  • Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The yield is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee%) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualization of Workflows and Mechanisms

The following diagrams illustrate the logical workflow for ligand synthesis and the proposed catalytic cycle for the asymmetric hydrogenation.

Ligand_Synthesis_Workflow start_end start_end process process reagent reagent purification purification start 2-(Pyridin-2-yl)quinoline step1 Asymmetric Hydrogenation start->step1 purify1 Column Chromatography step1->purify1 reagent1 Ru-Catalyst, H₂ reagent1->step1 intermediate Chiral Tetrahydroquinoline Scaffold step2 Phosphinylation intermediate->step2 purify1->intermediate purify2 Column Chromatography step2->purify2 reagent2 1. n-BuLi 2. ClPR₂ reagent2->step2 end Chiral P,N-Ligand purify2->end

Caption: General workflow for the synthesis of chiral pyridine-aminophosphine ligands.

Catalytic_Cycle catalyst catalyst substrate substrate intermediate intermediate product product active_cat [Ir(P,N)]⁺ complex1 [Ir(P,N)(Imine)]⁺ active_cat->complex1 Coordination imine Imine Substrate imine->complex1 h2 H₂ complex2 [Ir(H)₂(P,N)(Imine)]⁺ h2->complex2 complex1->complex2 Oxidative Addition complex3 Hydride Insertion complex2->complex3 Stereo-determining Step product_complex [Ir(P,N)(Product)]⁺ complex3->product_complex Reductive Elimination product_complex->active_cat Product Release chiral_amine Chiral Amine Product product_complex->chiral_amine

Caption: Proposed catalytic cycle for Iridium-catalyzed asymmetric imine hydrogenation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following sections detail the computational and experimental methodologies, present a comparison of the available data, and visualize the structural relationships and a general workflow for such theoretical studies.

Experimental and Computational Protocols

A detailed DFT analysis of 6-methylpyridin-2-amine (2-AMP) was conducted by Fatima et al. (2022). The computational protocol is as follows:

  • Software: Gaussian 09W

  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee–Yang–Parr (B3LYP)

  • Basis Set: 6–311++G(d,p)

  • Environment: Gas phase for geometry optimization and wavenumber calculations; Chloroform (CHCl₃) for NMR calculations.

  • Verification: The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized geometry corresponds to a true energy minimum.

For N-benzylpyridin-2-amine, the available data comes from a single-crystal X-ray diffraction study, which provides experimental geometric parameters in the solid state.

Data Presentation: A Comparative Analysis

The following tables summarize the available geometric and electronic data for 6-methylpyridin-2-amine and N-benzylpyridin-2-amine. It is important to note that the data for 6-methylpyridin-2-amine is from DFT calculations, while the data for N-benzylpyridin-2-amine is from experimental X-ray crystallography. A direct comparison of all parameters is therefore limited.

Table 1: Comparison of Selected Geometric Parameters

Parameter6-Methylpyridin-2-amine (Calculated - DFT)N-Benzylpyridin-2-amine (Experimental - X-ray)
Bond Lengths (Å)
C-N (amino)1.3831.378
N-H (amino avg.)1.0110.860
C-C (pyridine avg.)1.3931.381
C-N (pyridine avg.)1.3441.348
**Bond Angles (°)

Safety Operating Guide

Safe Disposal of N-benzyl-6-methylpyridin-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N-benzyl-6-methylpyridin-2-amine, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Precautions

This compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[1]. Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to treat it as hazardous waste. On-site chemical treatment or neutralization is not advised. The following steps outline the standard operating procedure for its disposal:

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other waste streams.

    • Collect all waste, including contaminated consumables (e.g., gloves, wipes), in a dedicated, properly labeled hazardous waste container. The original product container is ideal for the pure compound.

    • Ensure the container is sealed and stored in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., irritant).

  • Arrange for Professional Disposal:

    • Dispose of the contents and the container through an approved and licensed waste disposal company.

    • Provide the waste disposal company with the Safety Data Sheet for this compound.

    • For transportation purposes, this chemical is classified under UN 2811 as a "Toxic solid, organic, n.o.s.".

  • Handling Spills:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a designated hazardous waste container for disposal[2].

    • Clean the affected area thoroughly. Do not allow the product to enter drains.

Quantitative Data for Disposal

At present, there is no publicly available quantitative data from regulatory bodies specifying concentration limits for the disposal of this compound via non-hazardous waste streams. Standard procedure dictates that any concentration of this compound and its contaminated containers must be treated as hazardous waste.

ParameterValueSource
UN Number2811Safety Data Sheet
Proper Shipping NameToxic solid, organic, n.o.s. (2-amino-6-methylpyridine)Safety Data Sheet
Hazard Class6.1Safety Data Sheet
Packing GroupIISafety Data Sheet

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Do not mix with other chemicals B->C D Collect in a Labeled, Sealed Hazardous Waste Container C->D E Store in Designated Hazardous Waste Area D->E F Contact Approved Waste Disposal Company E->F G Provide SDS and Arrange for Pickup F->G H End: Compliant Disposal of Hazardous Waste G->H

Caption: Workflow for the compliant disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede national or local regulations. Always consult the specific Safety Data Sheet for the product and adhere to your institution's waste disposal policies.

References

Essential Safety and Operational Guide for N-benzyl-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of N-benzyl-6-methylpyridin-2-amine (CAS: 70644-47-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), step-by-step operational plans, and proper disposal methods.

Hazard Summary: this compound is a hazardous substance. It is toxic if swallowed and can be fatal if it comes into contact with the skin. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1]

Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles & Face ShieldUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[2]
Body Protection Protective ClothingLong-sleeved shirt, long pants, and a lab coat are required.[2]
Respiratory Protection RespiratorRequired when dusts are generated. A NIOSH-approved respirator with a P3 filter is recommended.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical for safely handling this compound.

1. Pre-Handling Preparations:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[3] Facilities should be equipped with an eyewash station and a safety shower.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3]

  • Container Inspection: Keep the container tightly closed when not in use.[5]

2. Handling the Compound:

  • Avoid Contact: Prevent any contact with skin, eyes, and clothing.[3]

  • Breathing: Avoid breathing in dust or fumes.[3]

  • Dispensing: When dispensing, ground and secure containers to prevent static discharge.[2]

3. Post-Handling Procedures:

  • Hand Washing: Wash hands and face thoroughly after handling the substance.[5]

  • Decontamination: Immediately change out of any contaminated clothing. Launder contaminated clothing before reuse.[2]

Emergency and First Aid

In case of exposure, follow these first-aid measures:

  • If Inhaled: Move the person to fresh air.

  • In Case of Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water or shower.

  • In Case of Eye Contact: Rinse out with plenty of water and consult an ophthalmologist.

  • If Swallowed: Immediately call a poison center or doctor.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Dispose of the contents and container to an approved waste disposal plant.

  • Container Handling: Uncleaned containers should be handled in the same manner as the product itself.

Workflow for Safe Handling of this compound

cluster_prep 1. Pre-Handling cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_emergency Ensure Emergency Equipment is Accessible prep_setup->prep_emergency handle_weigh Weigh and Dispense in Fume Hood prep_emergency->handle_weigh handle_avoid Avoid Inhalation and Contact handle_weigh->handle_avoid handle_transfer Transfer Compound Carefully handle_avoid->handle_transfer post_clean Clean Work Area and Equipment handle_transfer->post_clean post_ppe Remove PPE Correctly post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_waste Collect in Labeled Hazardous Waste Container post_wash->disp_waste disp_contact Consult EHS for Disposal Guidelines disp_waste->disp_contact

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.